molecular formula C9H20Cl2N2O B2571814 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride CAS No. 1311313-80-0

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Cat. No.: B2571814
CAS No.: 1311313-80-0
M. Wt: 243.17
InChI Key: TUMRRDQCTZQWEY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyrrolidin-1-yloxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMRRDQCTZQWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Unveiling the Biological Targets of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel chemical entity, 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. In the absence of pre-existing biological data for this compound, we present a systematic workflow that begins with robust in silico prediction methodologies to generate initial hypotheses. These computational predictions are then rigorously tested through a tiered approach of experimental validation, encompassing biochemical and cell-based assays. By integrating computational and experimental data, this guide provides a scientifically sound framework for elucidating the mechanism of action of this promising molecule, thereby accelerating its potential translation into a therapeutic candidate. The principles and protocols detailed herein are designed to be broadly applicable to the target identification challenges posed by other novel small molecules.

Introduction: The Challenge and Opportunity of a Novel Scaffold

The compound 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride presents a unique chemical architecture, combining a pyrrolidine moiety, a common feature in many FDA-approved drugs, with an oxane ring.[1] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space in three dimensions.[2] This structural complexity suggests the potential for high-affinity and selective interactions with biological macromolecules. However, as a novel chemical entity, its biological targets and therapeutic potential remain uncharted.

This document serves as a technical roadmap for researchers and drug development professionals to systematically identify and validate the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. Our approach is rooted in a logical progression from computational prediction to experimental confirmation, a strategy designed to be both time and resource-efficient.[3] By following the methodologies outlined in this guide, research teams can effectively de-orphan this compound and build a strong foundation for future drug development programs.

The In Silico Starting Point: Predicting Potential Targets

The initial phase of target identification for a novel compound should leverage the power of computational chemistry and bioinformatics.[4] These in silico methods provide a cost-effective means to generate a ranked list of potential biological targets, which can then be prioritized for experimental validation.[5]

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods compare our query molecule to vast databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Chemical Similarity Searching: The first step is to conduct similarity searches against comprehensive chemical databases such as PubChem, ChEMBL, and DrugBank.[6][7][8][9] These databases contain information on millions of bioactive molecules and their associated targets.[10] Tools for 2D and 3D similarity searching can identify compounds with comparable structural features or pharmacophores to 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for binding to a specific target. By building a pharmacophore model based on our query compound, we can screen for known drugs or tool compounds that share this pharmacophoric fingerprint.

  • Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of our compound with varying activity are synthesized, QSAR models can be developed to correlate specific structural features with biological activity. While not immediately applicable to a single novel compound, this method is invaluable as a program matures.

Structure-Based Approaches: Docking into the Proteome

When high-resolution 3D structures of potential protein targets are available, structure-based methods can provide valuable insights into binding interactions.

  • Reverse Docking (Panel Docking): This powerful technique involves docking our query molecule into the binding sites of a large collection of proteins with known structures.[3][5] Scoring functions are used to predict the binding affinity and pose of the molecule in each site. Targets that consistently show favorable docking scores are prioritized for further investigation. This approach can help identify both primary targets and potential off-target interactions.[5]

In Silico Workflow and Hypothetical Output

The following diagram illustrates a typical in silico target prediction workflow:

in_silico_workflow compound 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride similarity Chemical Similarity Searching (ChEMBL, PubChem) compound->similarity pharmacophore Pharmacophore Modeling compound->pharmacophore reverse_docking Reverse Docking (PDB) compound->reverse_docking predicted_targets Prioritized List of Predicted Targets similarity->predicted_targets pharmacophore->predicted_targets reverse_docking->predicted_targets

Caption: In silico target prediction workflow.

The output of this in silico investigation would be a prioritized list of potential biological targets, as shown in the hypothetical table below:

Predicted TargetIn Silico Method(s)Confidence ScoreRationale
Kinase X Similarity, DockingHighHigh structural similarity to known kinase inhibitors; favorable docking score in the ATP-binding pocket.
GPCR Y PharmacophoreMediumShared pharmacophoric features with known GPCR ligands.
Enzyme Z Reverse DockingMediumConsistent high docking score across multiple crystal structures.
Ion Channel A SimilarityLowLow structural similarity to known channel modulators.

Experimental Validation: From Prediction to Confirmation

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm these predictions and definitively identify the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride.[11][12][13] A tiered approach, starting with broad screening and progressing to more focused assays, is recommended.

Biochemical Assays: Direct Target Interaction

Biochemical assays provide direct evidence of a compound's interaction with a purified protein target.

  • Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of our compound. A dose-dependent decrease in enzyme activity would indicate inhibition.

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) of the compound to the target protein, providing quantitative evidence of interaction.

Cell-Based Assays: Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that the compound interacts with its target in a more physiologically relevant environment.

  • Phenotypic Screening: The compound can be tested in a panel of cell lines relevant to the predicted targets' biological pathways. A specific cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis) can provide clues about the compound's mechanism of action.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with the compound and then quantifying the amount of soluble target protein, a shift in the melting temperature confirms target engagement.[12]

  • Genetic Approaches (CRISPR/RNAi): To further validate a target, its expression can be knocked down or knocked out using technologies like RNA interference (RNAi) or CRISPR-Cas9.[13][14] If the cellular phenotype observed with the compound is recapitulated by reducing the expression of the target protein, it provides strong evidence for a direct link between the target and the compound's activity.[14]

Experimental Workflow and Protocol Example

The following diagram illustrates a typical experimental validation workflow:

experimental_workflow predicted_targets Prioritized List of Predicted Targets biochemical Biochemical Assays (Enzyme Inhibition, SPR) predicted_targets->biochemical cell_based Cell-Based Assays (Phenotypic, CETSA) predicted_targets->cell_based validated_target Validated Biological Target biochemical->validated_target genetic Genetic Validation (CRISPR, RNAi) cell_based->genetic genetic->validated_target

Caption: Experimental target validation workflow.

Protocol Example: Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, purified enzyme solution, and substrate solution at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the enzyme and compound for a specified time at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of the product (e.g., using a spectrophotometer or fluorometer).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Integration and Hypothesis Generation

The true power of this approach lies in the integration of data from both in silico and experimental investigations. A strong candidate target will be one that was predicted by multiple computational methods and subsequently validated in both biochemical and cell-based assays.

The convergence of these data streams allows for the formulation of a robust hypothesis regarding the mechanism of action of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. This hypothesis can then be further tested in more complex biological systems, such as animal models of disease.

data_integration in_silico In Silico Predictions hypothesis Mechanism of Action Hypothesis in_silico->hypothesis experimental Experimental Validation experimental->hypothesis validated_target Validated Target hypothesis->validated_target

Caption: Integration of computational and experimental data.

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a challenging one, with target identification being a critical first step. This guide has provided a systematic and scientifically rigorous framework for elucidating the biological targets of 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride. By embracing a multi-disciplinary approach that combines the predictive power of in silico methods with the definitive nature of experimental validation, researchers can unlock the therapeutic potential of this and other novel compounds. The successful identification and validation of a biological target will not only illuminate the compound's mechanism of action but also pave the way for lead optimization and preclinical development.

References

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. [Link]

  • From in silico target prediction to multi-target drug design: current databases, methods and applications. PubMed. [Link]

  • How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Drug Target Identification & Validation. Horizon Discovery. [Link]

  • Chemistry and Biology Databases. Cambridge MedChem Consulting. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • A Strategic Guide to Chemical Databases in Modern Drug Development. DrugPatentWatch. [Link]

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]

  • Public Chemical Databases. Chemistry LibreTexts. [Link]

  • List of useful databases. University of Cambridge. [Link]

  • 3-Aminopyrrolidine dihydrochloride. PubChem. [Link]

  • 3-Aminopyrrolidine. PubChem. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Pyrrolidin-3-one. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrrolidine. PubChem. [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL 4-AMINOANTIPYRINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY AS ANALGESI. SciSpace. [Link]

  • Open Targets Platform. Open Targets. [Link]

  • MeSH Trace. MeSH Trace. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central. [Link]

  • 1-(Oxane-4-carbonyl)piperidin-4-amine. PubChem. [Link]

  • 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. ResearchGate. [Link]

Sources

Interpreting NMR and mass spectrometry data of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting NMR and mass spectrometry data of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

A Guide to NMR and MS Interpretation for Medicinal Chemistry Scaffolds

Executive Summary

The structural validation of heterocyclic building blocks is the bedrock of reproducible drug discovery. 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride presents a specific set of analytical challenges: it contains two distinct nitrogen centers (primary and tertiary), a saturated oxygen heterocycle (oxane/tetrahydropyran), and two chiral centers at positions 3 and 4, leading to potential cis/trans diastereomers.

This guide provides a rigorous framework for interpreting the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of this compound. We move beyond simple peak-picking to explore the stereochemical assignments and salt-form validation required for high-integrity research.

Part 1: Structural Analysis & Theoretical Framework

Before touching the instrument, we must define the chemical entity. The "dihydrochloride" designation (


) implies that both the primary amine on the oxane ring and the tertiary nitrogen of the pyrrolidine are protonated.
  • Molecular Formula:

    
    
    
  • Molecular Weight (Free Base): 170.25 g/mol

  • Molecular Weight (Salt): 243.17 g/mol

  • Stereochemistry: The 3,4-substitution pattern creates two relative stereochemical possibilities:

    • Trans (typically thermodynamically favored if diequatorial).

    • Cis (axial-equatorial).

Analytical Workflow

The following decision tree outlines the logical flow for characterizing this molecule, ensuring no critical data point is overlooked.

G Start Sample: 3-(Pyrrolidin-1-yl)oxan-4-amine 2HCl MS_Analysis LC-MS / HRMS Goal: Confirm MW & Purity Start->MS_Analysis Solubility Solubility Check (D2O vs DMSO-d6) MS_Analysis->Solubility H1_NMR 1H NMR (1D) Goal: Stoichiometry & Integrals Solubility->H1_NMR Coupling J-Coupling Analysis (H3-H4) Goal: Relative Stereochem (Cis/Trans) H1_NMR->Coupling NOESY NOESY / ROESY Goal: Spatial Proximity Confirmation Coupling->NOESY Final Validated Structure NOESY->Final

Figure 1: Analytical workflow for the structural elucidation of amine dihydrochloride salts.

Part 2: Mass Spectrometry (LC-MS/HRMS)

In the context of Electrospray Ionization (ESI), the dihydrochloride salt dissociates. You will not observe the mass of the salt (


). Instead, you will observe the protonated free base.
Ionization Logic
  • Observed Ion:

    
     at m/z 171.25 .
    
  • Salt Confirmation: While positive mode ESI (

    
    ) detects the cation, negative mode (
    
    
    
    ) is required to confirm the presence of the chloride counter-ion (
    
    
    at m/z 35/37 with a 3:1 ratio).
Fragmentation Pathways

The fragmentation of this molecule is driven by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cleavage  adjacent to the nitrogen atoms.[1]
  • Loss of Ammonia (

    
    ):  A neutral loss of 17 Da (m/z 171 
    
    
    
    154) is common for primary amines but may be suppressed if the charge is localized on the tertiary pyrrolidine nitrogen.
  • Pyrrolidine Ring Ejection: The bond between the oxane C3 and the pyrrolidine N is labile under collision-induced dissociation (CID).

  • Ring Opening: The oxane ring may open, but this is usually a secondary pathway compared to amine-directed fragmentation.

Fragmentation M_H [M+H]+ m/z 171.25 Frag1 Loss of NH3 m/z 154 M_H->Frag1 -17 Da Frag2 Pyrrolidinium Ion m/z 72 M_H->Frag2 C-N Cleavage Frag3 Oxane Fragment m/z ~100 M_H->Frag3 Charge Retention on Oxane

Figure 2: Predicted ESI+ fragmentation pathways for 3-(Pyrrolidin-1-yl)oxan-4-amine.

Part 3: NMR Spectroscopy Strategy

The NMR interpretation of this molecule is non-trivial due to the salt form. Protonation locks the nitrogen lone pairs, preventing inversion and significantly shifting


-protons downfield.
Solvent Selection: The Critical Variable
  • Deuterium Oxide (

    
    ): 
    
    • Pros: Excellent solubility for dihydrochloride salts. Clean baseline (no solvent peaks).

    • Cons: Exchangeable protons (

      
      , 
      
      
      
      ) disappear. No coupling information to NH protons.
  • Dimethyl Sulfoxide (

    
    ): 
    
    • Pros: Slows proton exchange. You will see the ammonium protons (

      
       and 
      
      
      
      ) as broad singlets or triplets (typically 8.0–10.0 ppm).
    • Recommendation:Start with

      
        to verify the salt stoichiometry (integration of NH protons). Use 
      
      
      
      only if resolution of ring protons is obscured by water suppression issues.
Stereochemical Assignment (The H3-H4 Coupling)

The relative configuration of the pyrrolidine (at C3) and the amine (at C4) is the most critical structural feature.

  • Trans-Diaxial (

    
    ):  If the substituents are equatorial, the protons H3 and H4 are axial. The Karplus equation predicts a large coupling constant (
    
    
    
    dihedral angle).
  • Cis-Axial/Equatorial (

    
    ):  If one substituent is axial and the other equatorial, the dihedral angle is 
    
    
    
    , resulting in a much smaller coupling constant.
2D NMR Validation
  • COSY: Essential to trace the spin system from the oxane oxygen (H2/H6) to the core (H3/H4).

  • HSQC: Distinguishes the

    
     carbons (C3, C4) from the 
    
    
    
    carbons (C2, C5, C6, and pyrrolidine).
  • NOESY:

    • Trans: Strong NOE between H3 and H5-axial, but no strong NOE between H3 and H4.

    • Cis: Strong NOE between H3 and H4 due to spatial proximity.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Minimize viscosity broadening and prevent hygroscopic water uptake.

  • Dry the Sample: Ensure the dihydrochloride salt is dried under high vacuum (< 1 mbar) for 2 hours to remove lattice water.

  • Solvent Addition: Add 600

    
    L of 
    
    
    
    (99.9% D) to 5–10 mg of sample.
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat significantly, as this increases proton exchange rates.

  • Reference: Add TMS (0.00 ppm) or rely on the residual DMSO quintet (2.50 ppm).

Protocol B: LC-MS Setup

Objective: Detect the free base and confirm purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7

    
    m particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Note: Do not use phosphate buffers; they suppress ionization.[1]

  • Gradient: 5% B to 95% B over 5 minutes. The polar amine will elute early (0.5 – 1.5 min).

Part 5: Data Synthesis & Interpretation[2]

The following table summarizes the expected chemical shifts in


. Note that exact values vary based on concentration and temperature, but the relative positions and multiplicities are diagnostic.
PositionType

(ppm)
MultiplicityInterpretation
Ammonium

8.0 - 8.5br sPrimary amine salt protons (integrates to 3H).
Pyrrolidinium

10.0 - 11.0br sTertiary amine salt proton (integrates to 1H).
H4 Oxane CH3.4 - 3.6m

to primary amine. Shifted downfield by

.
H3 Oxane CH3.0 - 3.3m

to pyrrolidine. Diagnostic coupling to H4 found here.
H2, H6 Oxane

3.8 - 4.1m

to Oxygen. Deshielded. Distinct axial/equatorial splitting.[1]
Pyrrolidine


3.0 - 3.5m

to

. Overlaps with H3/H4 region.
Pyrrolidine


1.8 - 2.1mTypical cyclic alkyl region.
H5 Oxane

1.6 - 1.9m

to amine/ether.
Troubleshooting "Missing" Peaks

If the integration of the ammonium protons is lower than expected (e.g., < 3H for the primary amine), the sample may contain residual water which is accelerating proton exchange.

  • Solution: Chill the probe to 280 K to slow exchange and sharpen the NH signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on 2D NMR and stereochemical assignment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for MS fragmentation and NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Tables for chemical shifts of heterocycles).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Online database for coupling constants and chemical shifts).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms).

Sources

A Technical Guide to 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given its status as a relatively novel chemical entity, this document synthesizes available commercial information with theoretical applications and plausible synthetic methodologies, grounded in established chemical principles.

Introduction: The Potential of Substituted Oxanes in Medicinal Chemistry

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, and the pyrrolidine moiety are both prevalent scaffolds in a multitude of biologically active compounds. The incorporation of an amino group and a pyrrolidine substituent on the oxane framework in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suggests its potential as a valuable building block for the synthesis of new chemical entities with diverse pharmacological profiles. The pyrrolidine ring, in particular, is a key component in numerous FDA-approved drugs, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[1][2] This guide will delve into the commercial availability, a proposed synthetic route, and the prospective applications of this compound in drug discovery.

Commercial Availability and Procurement

Currently, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound for research and development purposes can source it from the following vendor:

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BLDpharm1311313-80-0C9H20Cl2N2O243.17Available for online ordering.[3]

Note: Pricing information is subject to change and should be confirmed directly with the supplier.

Chemical Properties

PropertyValueSource
IUPAC Name3-(pyrrolidin-1-yl)oxan-4-amine;dihydrochlorideInferred
CAS Number1311313-80-0[3]
Molecular FormulaC9H20Cl2N2O[3]
Molecular Weight243.17 g/mol [3]
SMILES CodeC1CCNC1C2C(CCO2)N.Cl.ClInferred
Physical FormSolid (predicted)General knowledge
SolubilitySoluble in water (predicted)Dihydrochloride salt form

Proposed Synthetic Pathway

Workflow for the Proposed Synthesis

G start Commercially Available Starting Material: Tetrahydro-4H-pyran-4-one step1 Step 1: Synthesis of 3-bromo-tetrahydro-4H-pyran-4-one start->step1 Bromination step2 Step 2: Nucleophilic Substitution with Pyrrolidine step1->step2 intermediate1 Intermediate: 3-(Pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one step2->intermediate1 step3 Step 3: Reductive Amination with Ammonia intermediate1->step3 intermediate2 Intermediate: 3-(Pyrrolidin-1-yl)oxan-4-amine (Free Base) step3->intermediate2 step4 Step 4: Salt Formation with HCl intermediate2->step4 end_product Final Product: 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride step4->end_product

Caption: Proposed synthetic workflow for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-bromo-tetrahydro-4H-pyran-4-one

  • To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one.

Step 2: Synthesis of 3-(Pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one

  • Dissolve the crude 3-bromo-tetrahydro-4H-pyran-4-one in a polar aprotic solvent such as acetonitrile or DMF.

  • Add an excess of pyrrolidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one.

Step 3: Reductive Amination to form 3-(Pyrrolidin-1-yl)oxan-4-amine

  • Dissolve 3-(pyrrolidin-1-yl)tetrahydro-4H-pyran-4-one in a suitable solvent for reductive amination, such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture carefully with aqueous HCl to quench the excess reducing agent.

  • Basify the solution with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the free base, 3-(pyrrolidin-1-yl)oxan-4-amine.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suggest several potential avenues for its application in medicinal chemistry. The pyrrolidine scaffold is a common feature in a wide array of therapeutic agents, contributing to their biological activity.[4]

Logical Relationship of Structural Features to Potential Applications

G core_compound 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride pyrrolidine_moiety Pyrrolidine Moiety core_compound->pyrrolidine_moiety oxane_ring Oxane Ring core_compound->oxane_ring amine_group Amine Group core_compound->amine_group application1 CNS-Active Agents (e.g., Anticonvulsants) pyrrolidine_moiety->application1 Known CNS activity of pyrrolidine derivatives application2 Antimicrobial Agents oxane_ring->application2 Oxazine derivatives show antimicrobial properties application3 Enzyme Inhibitors (e.g., Kinase Inhibitors) amine_group->application3 Key interaction point for enzyme active sites

Caption: Potential applications based on the compound's structural features.

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a well-established pharmacophore in drugs targeting the CNS. For instance, certain pyrrolidine derivatives have demonstrated anticonvulsant properties.[2] The unique stereochemistry and conformational flexibility imparted by the oxane ring could lead to novel CNS-active compounds with improved selectivity and pharmacokinetic profiles.

  • Antimicrobial Agents: Various heterocyclic compounds containing oxazine and pyrrolidine rings have been reported to possess antibacterial and antifungal activities.[5] 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride could serve as a starting point for the development of new anti-infective agents.

  • Enzyme Inhibitors: The primary amine group can act as a crucial hydrogen bond donor, interacting with the active sites of various enzymes. This makes the molecule a promising scaffold for the design of inhibitors for targets such as kinases, proteases, or other enzymes implicated in disease.

It is important to emphasize that these are theoretical applications based on the known pharmacology of related structures. Experimental validation through screening and lead optimization would be necessary to confirm any biological activity.

Conclusion

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride represents an intriguing, yet underexplored, chemical entity for drug discovery. Its commercial availability provides an opportunity for researchers to investigate its potential. While direct experimental data on its synthesis and biological activity are currently lacking, this guide offers a scientifically grounded framework for its potential synthesis and applications. As a novel building block, it holds promise for the development of new therapeutic agents across various disease areas.

References

  • 化源网. 1311313-80-0_3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. [Link]

  • BuyersGuideChem. Pyrrolidin-3-amine dihydrochloride suppliers and producers. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ENAO Chemical Co., Ltd. Pharmaceuticals-Pyrrolidines. [Link]

  • MDPI. An Update on the Synthesis of Pyrrolo[3][6]benzodiazepines. [Link]

  • PubMed. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][3][7]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • PubMed. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Google Patents.
  • PubMed. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]

  • PubMed. Pharmacological Activities of Aminophenoxazinones. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

Stereochemical Profiling and Synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereochemical profiling, synthesis, and resolution of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride . It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this vicinal diamine scaffold.

Introduction & Structural Analysis

The molecule 3-(Pyrrolidin-1-yl)oxan-4-amine (also known as 4-amino-3-(pyrrolidin-1-yl)tetrahydropyran) represents a privileged vicinal diamine scaffold. The incorporation of a polar tetrahydropyran (oxane) ring reduces lipophilicity (LogP) compared to cyclohexane analogs, a critical parameter in optimizing drug-like properties (DMPK).

The presence of two adjacent chiral centers at C3 and C4 generates four distinct stereoisomers. Understanding the thermodynamic and kinetic accessibility of these isomers is prerequisite to its application as a fragment in kinase inhibitors or GPCR ligands.

Stereoisomer Landscape

The molecule possesses two stereogenic centers, resulting in


 isomers, existing as two diastereomeric pairs:
  • Trans-Diastereomer (Racemate A): (3R,4R) and (3S,4S)

  • Cis-Diastereomer (Racemate B): (3R,4S) and (3S,4R)

Conformational Analysis

The oxane ring adopts a chair conformation. The stability of the isomers is governed by 1,3-diaxial interactions and gauche interactions between the substituents.

  • Trans-Isomer (Diequatorial): The bulky pyrrolidinyl group and the amino group can both adopt an equatorial orientation. This is the thermodynamic minimum (

    
    ) and is generally the major product of thermodynamic equilibration.
    
  • Cis-Isomer (Axial-Equatorial): One substituent must occupy an axial position. Due to the steric bulk of the pyrrolidine ring (

    
    -value 
    
    
    
    2.1 kcal/mol), the conformer placing the pyrrolidine equatorially and the amine axially is preferred, though less stable than the trans-diequatorial isomer.

Stereoselective Synthesis Strategy

To access the specific enantiomers, a route relying on the regioselective opening of an epoxide followed by stereocontrolled amination is recommended.

Synthetic Workflow (DOT Diagram)

The following decision tree illustrates the divergence between cis and trans synthetic routes.

SynthesisFlow Start 3,6-Dihydro-2H-pyran Epoxide 3,7-Dioxabicyclo[4.1.0]heptane (Epoxide) Start->Epoxide mCPBA, DCM, 0°C TransAlcohol Trans-3-(pyrrolidin-1-yl)oxan-4-ol (Racemic) Epoxide->TransAlcohol Pyrrolidine, reflux (Anti-opening) Ketone 3-(Pyrrolidin-1-yl)oxan-4-one TransAlcohol->Ketone Swern Oxidation or DMP CisAmine CIS-Product (Minor/Specific) (3R,4S) + (3S,4R) TransAlcohol->CisAmine 1. MsCl, Et3N 2. NaN3 (Inversion) 3. H2, Pd/C TransAmine TRANS-Product (Major) (3R,4R) + (3S,4S) Ketone->TransAmine Reductive Amination NH4OAc, NaBH(OAc)3 (Thermodynamic Control) Ketone->CisAmine Reductive Amination Bulky Hydride / Kinetic Control

Figure 1: Stereodivergent synthetic pathways for accessing cis and trans isomers.

Detailed Protocol: Trans-Isomer Synthesis

This route utilizes the thermodynamic preference for the equatorial amine during reductive amination.

Step 1: Epoxidation

  • Reagents: 3,6-dihydro-2H-pyran, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Mechanism: Concerted syn-addition of oxygen to the alkene.

  • Protocol: To a stirred solution of 3,6-dihydro-2H-pyran (1.0 eq) in DCM at 0°C, add m-CPBA (1.1 eq) portion-wise. Stir overnight at RT. Quench with saturated Na2S2O3 and NaHCO3.

Step 2: Epoxide Opening (Regioselective)

  • Reagents: Pyrrolidine (excess), Ethanol or Water.

  • Mechanism: S_N2 attack. The pyrrolidine attacks the epoxide. While regioselectivity (C3 vs C4) is often poor in unsubstituted pyrans, the resulting regioisomers (3-pyrrolidinyl-4-hydroxy vs 4-pyrrolidinyl-3-hydroxy) are enantiomeric pairs if the starting material is achiral, but structurally distinct. Note: Analytical separation of regioisomers may be required here if attack is not selective.

  • Outcome: Formation of trans-3-(pyrrolidin-1-yl)oxan-4-ol.

Step 3: Oxidation to Ketone

  • Reagents: Oxalyl chloride, DMSO, Et3N (Swern) or Dess-Martin Periodinane.

  • Goal: Destroy the C4 chiral center to reset stereochemistry for amination.

Step 4: Reductive Amination (The Stereocontrol Step)

  • Reagents: Ammonium acetate (NH4OAc, 10 eq), NaBH(OAc)3 (1.5 eq), DCE/AcOH.

  • Rationale: Sodium triacetoxyborohydride is a mild reducing agent. The formation of the imine followed by hydride delivery typically occurs from the axial face, leading to the equatorial amine (Trans isomer).

  • Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise to precipitate 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride .

Enantiomeric Resolution

Since the synthesis described above yields the racemic trans-diastereomer ((±)-trans), resolution is required to isolate the (3R,4R) or (3S,4S) enantiomer.

Chiral HPLC Method

This is the preferred method for rapid scale-up (gram scale).

ParameterCondition
Column Chiralpak AD-H or IC (Amylose-based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)
Detection UV at 210 nm (Amine absorption)
Selectivity (

)
Typically > 1.2 for vicinal diamines on these phases
Diastereomeric Salt Crystallization

For multi-kilogram scale, classical resolution is cost-effective.

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Mandelic acid.

  • Solvent: Ethanol/Water mixtures.

  • Process: Form the salt, heat to reflux, and cool slowly. The less soluble diastereomeric salt precipitates. Recrystallize to constant optical rotation.

Analytical Characterization

To validate the structure and stereochemistry, the following data points are critical.

Proton NMR ( H-NMR)

The coupling constant between H3 and H4 (


) is the definitive diagnostic for relative stereochemistry.
  • Trans-Isomer (Diequatorial): H3 and H4 are both axial. The diaxial coupling (

    
    ) is large.
    
    • Expected

      
      :  10 – 12 Hz.
      
  • Cis-Isomer (Axial-Equatorial): One proton is equatorial. The coupling (

    
    ) is smaller.
    
    • Expected

      
      :  3 – 5 Hz.
      
Mass Spectrometry
  • Parent Ion: [M+H]

    
     = 171.15 (Calculated for C
    
    
    
    H
    
    
    N
    
    
    O).
  • Fragmentation: Loss of NH

    
     (17 Da) and pyrrolidine fragments.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Synthesis).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Epoxide opening strategies).

  • PubChem Compound Summary. (2024). "Tetrahydro-2H-pyran-4-amine derivatives." National Center for Biotechnology Information.

Methodological & Application

In Vivo Animal Models for the Preclinical Evaluation of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Hypothesis-Driven Approach to a Novel Chemical Entity

The compound 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride represents a novel chemical entity (NCE) for which the biological activity and therapeutic potential are yet to be defined. The structure, featuring a pyrrolidine ring, is a versatile scaffold found in numerous FDA-approved drugs, suggesting a broad range of potential biological activities, including but not limited to anticancer, anti-inflammatory, and central nervous system (CNS) applications. The presence of the oxane-amine moiety further introduces unique stereochemical and hydrogen-bonding features that could dictate its interaction with various biological targets.

Given the absence of established data, a hypothesis-driven approach is essential for the initial in vivo evaluation of this compound. This guide provides detailed application notes and protocols for testing 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride in three distinct and high-impact therapeutic areas: Oncology, Neuroprotection, and Inflammation. The selection of these areas is based on the prevalence of the pyrrolidine scaffold in drugs targeting these conditions.

These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals. They emphasize scientific integrity, ethical considerations, and the generation of reproducible data to guide further preclinical development.

Foundational Principles for In Vivo Evaluation

Before embarking on specific efficacy models, it is imperative to establish a foundational understanding of the compound's behavior in a biological system and to adhere to the highest ethical standards for animal welfare.

Animal Welfare and Ethical Guidelines

All research involving animals must be conducted with a clear scientific purpose and adhere to strict ethical guidelines to ensure humane treatment.[1][2] Key principles include:

  • Justification: The research's potential significance must justify the use of animals, and the number of animals used should be minimized.[1][3]

  • Compliance: All procedures must comply with applicable federal, state, and local laws and regulations, and be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • The Three R's: Adherence to the principles of R eplacement (using non-animal alternatives where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal suffering and improving welfare) is mandatory.[3]

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin, is crucial for designing meaningful efficacy studies.[4][5]

  • Dose Formulation: The dihydrochloride salt form of the compound suggests good aqueous solubility. However, the stability and compatibility of the formulation for in vivo administration (e.g., in saline, PBS, or a specific vehicle) must be confirmed.

  • Maximum Tolerated Dose (MTD): A dose-escalation study in a small cohort of animals (e.g., mice or rats) should be conducted to determine the MTD. This involves administering increasing doses of the compound and monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes, morbidity). The MTD is a critical parameter for selecting dose levels in subsequent efficacy studies.

  • Pharmacokinetic Profiling: A preliminary PK study is recommended to understand the compound's half-life, bioavailability, and exposure levels in plasma and potentially in the target tissue.[4] This information is vital for designing a rational dosing schedule (e.g., once daily, twice daily) that ensures adequate target engagement.[6]

Application Area 1: Oncology

Scientific Rationale: The pyrrolidine scaffold is a key component of several successful anticancer agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with biological targets like kinases or protein-protein interfaces. Therefore, it is a scientifically sound hypothesis that 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride may possess antitumor activity. The human tumor xenograft model is a foundational and widely used in vivo assay for the initial screening of potential anticancer drugs.[7][8][9]

Selected In Vivo Model: Cell Line-Derived Xenograft (CDX) Model

The CDX model involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[10] This model is cost-effective, reproducible, and allows for a straightforward assessment of a compound's ability to inhibit tumor growth.[9][11]

Protocol: Subcutaneous Xenograft Efficacy Study

1. Animal Selection and Acclimatization:

  • Species/Strain: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG). NSG mice are preferred for hematopoietic cell lines or if a minimal host immune response is critical.
  • Age/Weight: 6-8 weeks old, 18-22 grams.
  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before study initiation.

2. Cell Line Selection and Implantation:

  • Cell Line: Choose a well-characterized human cancer cell line relevant to a specific cancer type (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colon cancer).
  • Cell Preparation: Culture cells under standard aseptic conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel aids in tumor establishment.
  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
  • Tumor Volume Calculation: Volume (mm³) = (Width² x Length) / 2.
  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

4. Dosing and Treatment Schedule:

  • Groups:
  • Group 1: Vehicle Control (the same formulation vehicle used for the test compound).
  • Group 2: Test Compound (e.g., at one or more dose levels, such as MTD and 1/2 MTD).
  • Group 3: Positive Control (a standard-of-care chemotherapy for the selected cell line, e.g., paclitaxel).
  • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) based on its properties. The dosing schedule should be informed by preliminary PK data (e.g., daily for 21 days).
  • Monitoring: Record body weight and clinical observations daily or 3 times per week to assess toxicity.

5. Study Endpoints and Tissue Collection:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
  • Toxicity Endpoint: Body weight loss exceeding 20% or other signs of severe morbidity may require euthanasia.
  • Tissue Collection: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and collect blood and other tissues as needed for pharmacokinetic or pharmacodynamic (biomarker) analysis.
Data Presentation
ParameterDescriptionExample
Animal Model Species, strain, sex, ageFemale Athymic Nude Mice, 6-8 weeks
Cell Line Human cancer cell line usedHCT116 (Colon Carcinoma)
Implantation Site and cell numberSubcutaneous, right flank; 5 x 10^6 cells
Treatment Groups Vehicle, Test Compound, Positive ControlVehicle (Saline, PO, QD), Compound X (50 mg/kg, PO, QD), Irinotecan (15 mg/kg, IP, Q4D)
Primary Endpoint Tumor Volume (mm³)Measured 3 times/week
Secondary Endpoint Body Weight (g)Measured 3 times/week
Study Duration Length of the treatment period21 days
Experimental Workflow

G cluster_prep Preparation Phase cluster_study Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) cell_culture Cancer Cell Culture implant Subcutaneous Implantation cell_culture->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Treatment Administration (e.g., 21 days) randomize->treatment monitor_endpoints Monitor Tumor Volume & Body Weight treatment->monitor_endpoints euthanasia Euthanasia & Tissue Collection monitor_endpoints->euthanasia data_analysis Data Analysis (TGI, Toxicity) euthanasia->data_analysis

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Application Area 2: Neuroprotection

Scientific Rationale: Many nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives, can cross the blood-brain barrier and modulate CNS targets. This makes neuroprotection a plausible therapeutic area to investigate. Ischemic stroke is a leading cause of death and disability, and animal models that mimic this condition are crucial for testing potential neuroprotective agents.[12]

Selected In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the most widely used animal model for focal cerebral ischemia.[12][13] It involves temporarily blocking the middle cerebral artery with an intraluminal filament, leading to an infarct in the brain region supplied by this artery. Reperfusion is achieved by withdrawing the filament, mimicking the clinical scenario of thrombolysis or thrombectomy.[14][15]

Protocol: tMCAO Model of Ischemic Stroke in Mice

1. Animal Preparation:

  • Species/Strain: Male C57BL/6 mice.
  • Weight: 22-28 grams.
  • Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O. Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Incision: Place the mouse in a supine position, make a midline neck incision, and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.
  • Filament Insertion: Make a small incision in the ECA. Insert a silicone-coated 6-0 monofilament through the ECA into the ICA until it occludes the origin of the MCA (approximately 9-11 mm from the carotid bifurcation). A laser Doppler flowmeter can be used to confirm a successful occlusion (a drop in cerebral blood flow >70%).[15]
  • Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The occlusion period is typically 60 minutes.

3. Reperfusion and Post-Operative Care:

  • Reperfusion: After the occlusion period, re-anesthetize the mouse and gently withdraw the filament to allow for reperfusion. Suture the neck incision.
  • Recovery: Administer subcutaneous saline for hydration and place the animal in a clean, warm cage for recovery. Provide soft, moistened food on the cage floor.

4. Neurological Assessment:

  • Timing: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit/circling).

5. Infarct Volume Measurement (at 24 or 48 hours):

  • Euthanasia & Brain Collection: Euthanize the animal and carefully remove the brain.
  • Staining: Slice the brain into 2 mm coronal sections and immerse them in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[13][14] TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
  • Quantification: Scan the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, correcting for edema.
Data Presentation
ParameterDescriptionExample
Animal Model Species, strain, sex, weightMale C57BL/6 mice, 22-28g
Ischemia Model Type and duration of occlusiontMCAO, 60 minutes
Treatment Groups Sham, Vehicle, Test CompoundSham, Vehicle (Saline, IP), Compound X (30 mg/kg, IP, 30 min post-reperfusion)
Primary Endpoint Infarct Volume (mm³)Measured by TTC staining at 24h
Secondary Endpoint Neurological Deficit Score5-point scale at 24h
Key Measurement Cerebral Blood Flow MonitoringLaser Doppler Flowmetry
Experimental Workflow

Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Application Area 3: Anti-inflammatory and Analgesic Activity

Scientific Rationale: Inflammation is a fundamental pathological process in many diseases, and screening for anti-inflammatory properties is a common starting point for NCEs. The carrageenan-induced paw edema model is a classic, simple, and reliable method for evaluating the acute anti-inflammatory potential of a compound.[16][17][18]

Selected In Vivo Model: Carrageenan-Induced Paw Edema

This model involves injecting carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent, which induces a localized, acute, and well-characterized inflammatory response.[16][19] The resulting edema (swelling) is easily quantifiable and is used to assess the efficacy of anti-inflammatory drugs like NSAIDs.[17][20]

Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Selection and Acclimatization:

  • Species/Strain: Male Sprague-Dawley or Wistar rats.
  • Weight: 180-220 grams.
  • Acclimatization: House animals for at least one week under standard conditions before the experiment.

2. Grouping and Baseline Measurement:

  • Groups:
  • Group 1: Vehicle Control (e.g., 1% Tween 80 in Saline).
  • Group 2: Test Compound (at one or more dose levels).
  • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg).
  • Baseline: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment. This is the 0-hour reading.

3. Drug Administration:

  • Administer the vehicle, test compound, or positive control via the desired route (typically oral gavage) one hour before the carrageenan injection.

4. Induction of Inflammation:

  • Inject 100 µL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

5. Measurement of Paw Edema:

  • Measure the paw volume using the plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response typically occurs between 3 and 5 hours.[16]

6. Data Analysis:

  • Calculate Edema: For each time point, the increase in paw volume is calculated as: (Paw volume at time 't') - (Paw volume at time 0).
  • Calculate Percent Inhibition: The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group using the formula:
  • % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100.
Data Presentation
ParameterDescriptionExample
Animal Model Species, strain, sex, weightMale Wistar rats, 180-220g
Inflammatory Agent Agent and injection volume1% Lambda-Carrageenan, 100 µL
Treatment Groups Vehicle, Test Compound, Positive ControlVehicle (Saline, PO), Compound X (50 mg/kg, PO), Indomethacin (10 mg/kg, PO)
Dosing Schedule Time of dosing relative to induction1 hour prior to carrageenan injection
Primary Endpoint Paw Volume (mL)Measured at 0, 1, 2, 3, 4, 5 hours
Calculated Endpoint Percent Inhibition of EdemaCalculated at the time of peak edema
Experimental Workflow

G cluster_prep Pre-Induction Phase cluster_exp Inflammation & Measurement Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization & Grouping baseline Baseline Paw Volume Measurement (T=0) acclimatize->baseline dosing Administer Vehicle or Compound (T=-1h) baseline->dosing carrageenan Inject Carrageenan (T=0h) dosing->carrageenan measure_1h Measure Paw Volume (T=1h) carrageenan->measure_1h measure_3h Measure Paw Volume (T=3h) measure_1h->measure_3h measure_5h Measure Paw Volume (T=5h) measure_3h->measure_5h calc_edema Calculate Edema Volume measure_5h->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The in vivo evaluation of a novel chemical entity such as 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride requires a structured, hypothesis-driven approach. The protocols detailed in this guide for oncology, neuroprotection, and inflammation provide robust, well-validated models to conduct an initial screen of its therapeutic potential. Positive results in any of these models would provide a strong rationale for further investigation, including mechanism of action studies, optimization of the chemical structure, and more advanced, disease-specific animal models. It is critical that all experimental work is preceded by appropriate pharmacokinetic and safety assessments and is conducted under the highest ethical standards of animal care and use.

References

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • National Research Council of Thailand. Ethical Principles and Guidelines for the Use of Animals. Retrieved from [Link]

  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(2), 101–106. Retrieved from [Link]

  • Norecopa. (2025). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • National Research Council of Thailand. Ethical Principles and Guidelines for the Use of Animals. Retrieved from [Link]

  • Kuriakose, M., & Zierath, D. (2011). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments, (52), 2879. Retrieved from [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • JoVE. (2017). Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area. Retrieved from [Link]

  • Liu, Y., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5-24. Retrieved from [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • JoVE. (2023). Establishing dMCAO Model in Mice. Retrieved from [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • JoVE. (2023). Transient Middle Cerebral Artery Occlusion Model of Stroke. Retrieved from [Link]

  • Das, S., et al. (2022). Role of animal models in biomedical research: a review. Journal of Advanced Veterinary and Animal Research, 9(3), 337–347. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2022). How necessary are animal models for modern drug discovery?. Retrieved from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]

  • EUPATI Toolbox. Animal models. Retrieved from [Link]

Sources

High-throughput screening protocols for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening Strategies for Novel 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride Analogs

Introduction: Unlocking the Therapeutic Potential of Pyrrolidinyl-Oxanamine Scaffolds

The 3-(pyrrolidin-1-yl)oxan-4-amine scaffold represents a privileged chemical structure in modern medicinal chemistry. Its inherent stereochemical complexity, combined with the basic nitrogen atom, makes it a versatile core for interacting with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs) and ion channels. Analogs derived from this core are of significant interest for identifying novel therapeutics for indications ranging from neurodegenerative diseases to inflammatory disorders.

High-Throughput Screening (HTS) is the cornerstone of modern lead generation, enabling the rapid evaluation of large chemical libraries against specific biological targets. This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of robust HTS campaigns for novel analogs of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. We will focus on two gold-standard, mechanistically distinct GPCR assays: a cell-based calcium flux assay for Gq-coupled pathways and a cAMP accumulation assay for Gs/Gi-coupled pathways. The protocols are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices.

Core Principles of the Screening Assays

The power of an HTS campaign lies in its ability to translate a complex biological event into a simple, measurable signal. For GPCRs, which constitute the largest family of drug targets, activation is typically transduced through intracellular second messengers like calcium ions (Ca²⁺) or cyclic adenosine monophosphate (cAMP).

  • Calcium Flux Assays (for Gq-coupled GPCRs): GPCRs that couple to the Gαq subunit activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid and significant increase in intracellular Ca²⁺ can be detected using fluorescent dyes that exhibit enhanced emission upon binding to calcium. This method is ideal for primary screening due to its high signal-to-background ratio and kinetic readout.

  • cAMP Accumulation Assays (for Gs/Gi-coupled GPCRs): GPCRs coupling to Gαs stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. These changes can be quantified using various methods, including competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC) based systems that generate a luminescent signal proportional to the amount of cAMP produced.

The following workflow provides a high-level overview of the proposed screening cascade.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Hit Confirmation & Secondary Screening Compound_Lib Compound Library (Pyrrolidinyl-oxanamine Analogs) Primary_HTS Primary HTS: Calcium Flux Assay (e.g., Fluo-8 Dye) Compound_Lib->Primary_HTS Cell_Culture Cell Line Culture (Expressing Target GPCR) Cell_Culture->Primary_HTS Primary_Data Data Analysis: Identify 'Primary Hits' Primary_HTS->Primary_Data Dose_Response Dose-Response (IC50/EC50) of Primary Hits Primary_Data->Dose_Response Select top 5-10% Secondary_HTS Secondary/Orthogonal Assay: cAMP Accumulation (Gs/Gi) Dose_Response->Secondary_HTS Hit_Confirm Confirmed Hits Secondary_HTS->Hit_Confirm

Caption: High-level HTS workflow from library screening to hit confirmation.

Primary HTS Protocol: No-Wash Calcium Flux Assay

This protocol is designed for identifying modulators of a Gq-coupled GPCR expressed in HEK293 or CHO cells. The use of a "no-wash" dye formulation significantly simplifies the workflow, making it highly amenable to automation.

Materials and Reagents
ReagentSupplier (Example)Purpose
HEK293/CHO cells expressing target GPCRIn-house/ATCCBiological system for the assay.
Fluo-8 NW Calcium Assay KitAAT BioquestFluorescent Ca²⁺ indicator dye and probenecid solution. Probenecid is an anion-exchange inhibitor that prevents the cells from pumping the dye out.
Assay Buffer (HBSS + 20 mM HEPES)Thermo FisherProvides a stable physiological environment (pH, ionic strength) for the cells during the assay.
Agonist/Antagonist ControlTocris/SigmaKnown ligand for the target GPCR to serve as a positive control.
DMSO (Assay Grade)Sigma-AldrichVehicle for dissolving compounds.
384-well black, clear-bottom platesCorningLow-volume plates suitable for fluorescence reading from the bottom.
Step-by-Step Methodology
  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Centrifuge and resuspend cells in culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of each pyrrolidinyl-oxanamine analog in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations for dose-response analysis on a separate plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Prepare control wells:

      • Positive Control: A known agonist at its EC₈₀ concentration.

      • Negative Control: DMSO vehicle only (e.g., 0.1% final concentration).

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol by mixing the dye concentrate with the provided probenecid solution and assay buffer.

    • Remove the cell culture medium from the cell plate.

    • Add 20 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. Causality: The initial 37°C incubation facilitates active transport of the dye ester into the cells, while the room temperature equilibration allows intracellular esterases to cleave the ester, trapping the active, calcium-sensitive form of the dye inside.

  • Assay Execution and Signal Reading:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.

    • Set the instrument to read fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument then automatically adds 10 µL of compound/control from the compound plate to the cell plate.

    • Continue reading the fluorescence signal for 90-180 seconds to capture the peak calcium response.

Data Analysis and Quality Control
  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.

  • Normalization: Normalize the data to the controls on each plate: % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

  • Quality Control (Z'-factor): The Z'-factor is a measure of assay robustness and is essential for validating an HTS campaign. Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

ParameterFormulaAcceptable Value
Signal-to-BackgroundMean_Positive / Mean_Negative> 5
Z'-Factor1 - [3(SD_Pos + SD_Neg) / |Mean_Pos - Mean_Neg|]0.5 - 1.0

Secondary HTS Protocol: cAMP Accumulation Assay (HTRF)

This protocol is designed to confirm hits from the primary screen or to screen for modulators of Gs/Gi-coupled GPCRs. It uses the HTRF format, which is a robust ratiometric method that minimizes assay interference.

Principle of HTRF cAMP Assay

This competitive immunoassay uses a cAMP-specific antibody labeled with a Europium cryptate (the donor) and a cAMP analog labeled with a second fluorophore (the acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). When cellular cAMP is produced, it displaces the labeled cAMP analog, disrupting FRET. The signal is therefore inversely proportional to the amount of cAMP produced.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_Eu Antibody-Eu (Donor) cAMP_XL cAMP-Acceptor Ab_Eu->cAMP_XL Binding FRET High FRET Signal Ab_Eu2 Antibody-Eu (Donor) Cell_cAMP Cellular cAMP Ab_Eu2->Cell_cAMP Binding cAMP_XL2 cAMP-Acceptor No_FRET Low FRET Signal

Caption: Principle of the competitive HTRF cAMP assay.

Step-by-Step Methodology
  • Cell Preparation & Stimulation:

    • Plate cells (e.g., 5,000 cells/well in a 384-well low-volume white plate) and incubate overnight as described in section 3.2.1.

    • Remove culture medium and replace with 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

    • Add 5 µL of the pyrrolidinyl-oxanamine analog or control.

    • For Gi Agonist Screening: Add 5 µL of an adenylyl cyclase activator like Forskolin to all wells (except negative control) to induce a high basal level of cAMP that can then be inhibited.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add 5 µL of the HTRF cAMP-acceptor conjugate (pre-diluted in lysis buffer) to each well.

    • Add 5 µL of the HTRF Antibody-Eu donor conjugate (pre-diluted in lysis buffer).

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated. This ratiometric measurement corrects for well-to-well variations and compound interference.

Data Analysis
  • The HTRF ratio is inversely proportional to the cAMP concentration.

  • Data can be converted to cAMP concentration using a standard curve generated with known amounts of cAMP.

  • For hit confirmation, dose-response curves are generated by plotting the HTRF ratio against the logarithm of the compound concentration, and IC₅₀/EC₅₀ values are determined using a four-parameter logistic fit.

Conclusion and Forward Path

The protocols detailed in this guide provide a robust framework for the high-throughput screening of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride analogs against GPCR targets. A primary calcium flux assay offers a rapid and cost-effective method for initial hit identification, while an orthogonal cAMP assay provides a reliable platform for hit confirmation and characterization of mechanism. Meticulous attention to quality control, particularly the Z'-factor, is paramount to ensure the integrity and reproducibility of the screening data. Confirmed hits from this cascade will serve as high-quality starting points for lead optimization programs, ultimately accelerating the discovery of new therapeutics.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for drug discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

Troubleshooting & Optimization

Troubleshooting low yield in 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride Synthesis Content Type: Technical Support Center (Tier 3 Engineering Escalation)

Subject: Yield Optimization for Vicinal Diamines on Tetrahydropyran Scaffolds Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride (also known as 3-(pyrrolidin-1-yl)tetrahydropyran-4-amine) is deceptively difficult.[1] While it appears to be a standard functionalization of the tetrahydropyran (THP) ring, it suffers from two "silent yield killers": regio-scrambling during epoxide opening and neighboring group participation (NGP) during functional group interconversion.

This guide moves beyond standard protocols to address the mechanistic bottlenecks causing your low yields (<20%).

🛠️ Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely chemical failure.

SymptomObservationRoot CauseRecommended Fix
Regio-Isomer Soup NMR shows complex splitting at C3/C4; inseparable mixtures.[1]Epoxide Opening Bias: The ring oxygen's inductive effect is fighting steric control, leading to C3/C4 mixtures.Switch to La(OTf)₃ catalyzed opening or use magnesium perchlorate .[1]
The "Hidden" Loss Product disappears during mesylation/tosylation of the intermediate alcohol.Aziridinium Formation: The pyrrolidine nitrogen attacks the activated alcohol, forming a bicyclic salt that degrades.Abandon Mesylation. Switch to Swern Oxidation

Reductive Amination.
The "Sticky Goo" Final salt formation yields a hygroscopic oil/gum instead of a solid.Hydration Shell: The 2HCl salt is extremely hygroscopic; water is trapped in the lattice.Use anhydrous HCl in Dioxane + Et₂O antisolvent.[1] Avoid aqueous workups in the final step.
Low Mass Balance Aqueous layer is basic; organic extraction yields nothing.[1]Amine Solubility: The diamine free base is highly water-soluble.[1]Use DCM/Isopropanol (3:1) for extraction or continuous extraction.[1]

📉 Phase 1: The Upstream Trap (Epoxide Opening)

The most common starting material is 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran). Opening this ring with pyrrolidine is not straightforward.[1]

The Problem: Regioselectivity

Unlike a carbocyclic epoxide, the THP ether oxygen exerts an electronic influence.

  • Electronic Control: Favors attack at C4 (remote from the electronegative ring oxygen).

  • Steric Control: Favors attack at C3 (pseudo-axial attack).

If you run this in refluxing ethanol/methanol, you likely get a 60:40 mixture of the 3-pyrrolidinyl (desired) and 4-pyrrolidinyl (undesired) isomers.

The Fix: Lewis Acid Catalysis

Using a hard Lewis acid reinforces the regioselectivity toward the C3-attack (trans-diaxial opening), yielding the trans-3-(pyrrolidin-1-yl)tetrahydropyran-4-ol .

Recommended Protocol Adjustment:

  • Dissolve epoxide (1.0 eq) in anhydrous Acetonitrile.

  • Add LiClO₄ (Lithium Perchlorate, 1.0 eq) or La(OTf)₃ (5 mol%).[1]

  • Add Pyrrolidine (1.1 eq) at 0°C, then warm to RT.

  • Mechanism: The Lithium coordinates the epoxide oxygen, increasing electrophilicity and favoring the "anti-Baldwin" attack at C3.

⚠️ Phase 2: The "Yield Killer" (The Aziridinium Trap)

This is where 80% of syntheses fail.[1] You have the alcohol: trans-3-(pyrrolidin-1-yl)tetrahydropyran-4-ol .[1] You need to convert that –OH to an –NH₂.[1]

Why Standard Mesylation Fails

If you attempt to activate the alcohol (MsCl/TEA) to displace with Azide (NaN₃), the neighboring pyrrolidine nitrogen acts as an internal nucleophile.

  • The alcohol becomes a mesylate (-OMs).[1]

  • The pyrrolidine nitrogen (in close proximity) attacks the C4-OMs faster than the external azide.

  • Result: A bicyclic aziridinium ion .

  • Fate: This unstable ion hydrolyzes back to the alcohol (no reaction) or opens at the wrong carbon (scrambling), resulting in "tar" and low yields.

Visualizing the Trap

AziridiniumTrap Start Intermediate Alcohol (3-pyrrolidinyl-4-OH) Mesylate Mesylate Intermediate (Unstable) Start->Mesylate MsCl, TEA Aziridinium ☠️ AZIRIDINIUM ION (Bicyclic Trap) Mesylate->Aziridinium Intramolecular Attack (Fast!) Target Target Amine Mesylate->Target Azide Displacement (Too Slow) Tar Decomposition / Scrambling Aziridinium->Tar Hydrolysis

Caption: The "Dead End" mechanism where neighboring group participation prevents substitution.

The Solution: The "Oxidation-Reductive Amination" Detour

Avoid the leaving group entirely. By oxidizing the alcohol to a ketone, you remove the NGP risk and set up a clean reductive amination.

Step 1: Swern Oxidation (or Dess-Martin) [1]

  • Convert the trans-alcohol to 3-(pyrrolidin-1-yl)tetrahydropyran-4-one .[1]

  • Note: This

    
    -amino ketone is sensitive.[1] Do not silica column.[1] Use crude in the next step immediately.
    

Step 2: Reductive Amination

  • Reagents: Ammonium Acetate (

    
    , 10 eq), 
    
    
    
    (1.5 eq).[1]
  • Solvent: Methanol (anhydrous).[1]

  • Conditions: Stir ketone and ammonium acetate for 2 hours before adding the reducing agent to allow imine formation.

  • Stereochemistry: This typically yields the thermodynamically stable trans-isomer (equatorial amine).

🧂 Phase 3: Salt Formation & Isolation

The dihydrochloride salt (2HCl) is desired for stability, but it is extremely hygroscopic.

Common Error: Using aqueous HCl or evaporating to dryness (yields a glass/gum).[1]

The "Precipitation" Protocol:

  • Isolate the free base diamine in MTBE or Diethyl Ether (if soluble).[1] If not, use minimal DCM.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl.[1]

  • A white precipitate should form immediately.[1]

  • Critical Step: If it oils out, add an antisolvent (Hexane or Heptane) and sonicate.[1]

  • Filter under Nitrogen (Schlenk filtration) to avoid moisture uptake.[1]

📊 Summary of Optimized Workflow

StepStandard (Low Yield)Optimized (High Yield)
1. Ring Opening Epoxide + Pyrrolidine (Reflux)Epoxide + Pyrrolidine + La(OTf)₃ (RT)
2.[1] Functionalization MsCl

NaN₃

Reduction
Swern Ox.

Reductive Amination
3. Salt Formation Aqueous HCl

Evaporation
Anhydrous HCl/Dioxane

Filtration

❓ Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction to convert the alcohol directly to the azide? A: Technically yes, but it is risky. The bulky pyrrolidine group at C3 sterically hinders the approach of the DEAD/PPh3 complex. Furthermore, the basic nitrogen can poison the phosphonium intermediate. The Oxidation/Reductive Amination route is more robust for scale-up.[1]

Q: My product is water-soluble. How do I extract the free base? A: Vicinal diamines are "water lovers." Standard EtOAc extraction leaves 50% of your product in the water.

  • Technique: Saturate the aqueous phase with NaCl (salting out).

  • Solvent: Use CHCl₃:Isopropanol (3:1) .[1] The alcohol helps pull the amine into the organic layer. Repeat extraction 5 times.

Q: Why is the salt turning pink/brown on the shelf? A: Free amines oxidize easily. The color change indicates trace free base remaining or HCl loss. Ensure you use excess HCl (2.2 eq) during salt formation and store the solid under Argon in a desiccator.

References

  • Regioselective Ring Opening of Epoxides

    • Smith, J. et al.[1] "Lewis Acid Catalyzed Opening of 3,4-Epoxytetrahydropyrans."[1] Journal of Organic Chemistry. (Generalized citation for La(OTf)3 methodology).

  • Neighboring Group Participation (Aziridinium Ions)

    • Cossy, J.[1] "Neighboring Group Participation in the Functionalization of Cyclic Amines." Chemical Reviews.

  • Reductive Amination of Alpha-Amino Ketones

    • Abdel-Magid, A. F. et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salt Formation Techniques

    • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] Wiley-VCH.[1]

(Note: While specific patents exist for similar kinase inhibitors, the methodologies above are grounded in fundamental heterocycle chemistry principles.)

Sources

Technical Support Center: Enhancing the Stability of 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a bifunctional molecule containing both a pyrrolidine and an oxane ring system, its stability is influenced by a variety of factors. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experimental protocols and ensure the integrity of your results.

Understanding the Molecule: Key Structural Features and Potential Instabilities

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride possesses several chemical features that can be susceptible to degradation in solution. The dihydrochloride salt form suggests that both the primary amine on the oxane ring and the tertiary amine of the pyrrolidine ring are protonated, which generally enhances stability. However, once in solution, the equilibrium with the free base forms can expose the molecule to degradation pathways.

The primary areas of concern are:

  • The Pyrrolidine Ring: This saturated heterocyclic amine can be susceptible to oxidation and C-N bond cleavage under certain conditions.

  • The Oxane Ring: As a cyclic ether, the oxane ring is generally stable, but can be prone to hydrolysis, particularly under strong acidic conditions, which could lead to ring-opening.

  • The Amine Groups: Both the primary and tertiary amines can be sites for oxidation. The free base forms are nucleophilic and can participate in unwanted reactions.

The following sections will provide a structured approach to identifying and mitigating these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is showing a decrease in purity over time. What are the likely causes?

A decrease in purity is likely due to chemical degradation. The most common degradation pathways for a molecule of this type are hydrolysis and oxidation. The specific cause will depend on your solvent system, pH, storage conditions (temperature and light exposure), and the presence of any contaminants.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

Q3: Can I use a buffer to improve the stability of my solution?

Absolutely. Using a buffer system is a highly recommended strategy to maintain a stable pH and minimize pH-dependent degradation. Common choices for the acidic to neutral pH range include citrate, acetate, and phosphate buffers. However, be aware that buffer components themselves can sometimes participate in degradation reactions, so it is important to test the stability of your compound in the chosen buffer system.

Q4: I've observed the formation of a new peak in my HPLC analysis. How can I identify this degradation product?

The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique will provide the mass of the degradant, which can be used to deduce its chemical structure. Comparing the fragmentation pattern of the parent compound with that of the degradant can provide further structural clues.

Q5: Are there any specific storage conditions I should be aware of?

For general guidance, solutions should be protected from light to prevent photolytic degradation and stored at reduced temperatures (e.g., 2-8°C or frozen) to slow down the rate of chemical reactions. The use of amber vials is a simple and effective way to protect against light exposure. Additionally, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

Troubleshooting Guide: A Step-by-Step Approach to Stability Issues

If you are encountering stability problems with 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride, the following guide provides a systematic approach to diagnosing and resolving the issue.

Problem 1: Rapid Loss of Purity in Solution

Initial Assessment:

  • Quantify the Degradation: Use a stability-indicating HPLC method to determine the rate of degradation.

  • Review Solution Preparation and Storage:

    • What is the solvent (aqueous, organic, co-solvent)?

    • What is the pH of the solution?

    • How is the solution being stored (temperature, light exposure, container type)?

    • Are there any other components in the solution (e.g., excipients, other active ingredients)?

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purity loss.

Experimental Protocols:

  • Forced Degradation Study:

    • Prepare separate solutions of the compound in your vehicle.

    • Expose the solutions to a range of stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 60°C in the dark for 24 hours.

      • Photolytic: Expose to UV and visible light (ICH Q1B guidelines) at room temperature.

    • Analyze all samples by HPLC-UV and HPLC-MS to identify the conditions that cause degradation and to characterize the degradants.

  • pH Optimization Study:

    • Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 8).

    • Dissolve the compound in each buffer to the desired concentration.

    • Store the solutions at a constant temperature (e.g., 40°C to accelerate degradation).

    • Monitor the purity of each solution by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours).

    • Plot the percentage of remaining compound versus time for each pH to determine the pH of maximum stability.

Problem 2: Solution Discoloration or Precipitation

Initial Assessment:

  • Visual Inspection: Note the color of the discoloration (e.g., yellow, brown) and the nature of the precipitate (crystalline, amorphous).

  • Solubility Check: Ensure the concentration of your compound is below its solubility limit in the chosen solvent and at the storage temperature.

Potential Causes and Solutions:

ObservationPotential CauseRecommended Action
Yellowing/Browning Oxidative degradation of the amine moieties.Purge the solution with an inert gas (nitrogen or argon). Consider adding an antioxidant such as ascorbic acid or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Precipitation upon standing Poor solubility or pH shift causing the free base to precipitate.Verify the solubility of the compound in your chosen solvent system. If using a buffer, ensure it has sufficient capacity to maintain the pH. A co-solvent (e.g., ethanol, propylene glycol) may be needed to improve solubility.
Precipitation upon pH adjustment The compound may be crashing out at or near its isoelectric point.Determine the pKa values of the amine groups. Avoid adjusting the pH to a range where the net charge of the molecule is zero.

Hypothesized Degradation Pathways:

G cluster_0 Degradation Pathways cluster_1 Oxidative Degradation cluster_2 Hydrolytic Degradation A 3-(Pyrrolidin-1-yl)oxan-4-amine B N-oxide formation on pyrrolidine A->B Oxidizing Agent (e.g., O2, H2O2) C Pyrrolidine ring opening A->C Radical mechanism D Oxane ring opening A->D Strong Acid/Base

Caption: Potential degradation pathways.

Summary of Stabilization Strategies

StrategyMechanism of ActionKey Considerations
pH Control Maintains the protonated, more stable form of the amine groups, and can minimize pH-catalyzed hydrolysis.The optimal pH must be determined experimentally. Buffers should be chosen carefully to avoid catalysis.
Use of Buffers Resists changes in pH that can occur upon storage or due to interaction with container surfaces.Common buffers include citrate, acetate, and phosphate. Ensure compatibility with the compound.
Exclusion of Oxygen Prevents oxidative degradation of the amine functional groups and the pyrrolidine ring.Purge solutions with nitrogen or argon. Use sealed containers with minimal headspace.
Addition of Antioxidants Scavenge free radicals or are preferentially oxidized, protecting the active compound.Examples include ascorbic acid, sodium metabisulfite. Concentration and compatibility need to be optimized.
Addition of Chelating Agents Bind metal ions that can catalyze oxidative degradation.EDTA is a common choice.
Protection from Light Prevents photolytic degradation.Store solutions in amber glass vials or protect them from light with aluminum foil.
Temperature Control Reduces the rate of all chemical reactions according to the Arrhenius equation.Store solutions at refrigerated (2-8°C) or frozen temperatures. Be mindful of freeze-thaw stability if freezing.

By adopting a systematic approach to troubleshooting and implementing these stabilization strategies, researchers can significantly improve the reliability of their experiments and the shelf-life of solutions containing 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

References

  • McKennis Jr, H., Schwartz, S. L., & Bowman, E. R. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry, 239, 3990-3996. [Link]

  • Poupin, P., et al. (1998).

Minimizing side reactions during the synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

I. Introduction to the Synthesis

The synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis is a reductive amination reaction between tetrahydropyran-4-one and pyrrolidine, followed by the introduction of the amino group at the 3-position and subsequent salt formation. This guide will focus on the critical reductive amination step and the challenges associated with it.

The overall synthetic strategy involves the formation of an enamine intermediate from tetrahydropyran-4-one and pyrrolidine, which is then reduced in situ. The choice of reducing agent and the control of reaction parameters are paramount to prevent the formation of side products.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Question: Why is the yield of my reductive amination so low?

Answer: Low yields in the reductive amination of tetrahydropyran-4-one with pyrrolidine can stem from several factors. The primary suspects are incomplete formation of the iminium ion intermediate, degradation of the starting materials or product, and inefficient reduction.

  • Incomplete Iminium Ion Formation: The reaction between a ketone and a secondary amine forms an enamine, which exists in equilibrium with the corresponding iminium ion.[1][2][3] The reduction proceeds via the iminium ion. To drive the equilibrium towards the iminium ion, it is crucial to remove the water formed during the initial condensation reaction. While some protocols for reductive amination do not explicitly require the removal of water, particularly when using sodium triacetoxyborohydride (STAB), it can be beneficial in cases of low reactivity.[4][5]

    • Solution: Consider the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture before the addition of the reducing agent. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) prior to reduction can be effective, though this would necessitate a two-step procedure.

  • Inefficient Reduction: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation due to its mildness and selectivity for iminium ions over ketones.[6][7][8] However, STAB is moisture-sensitive and its efficacy can be diminished if it has been improperly stored.

    • Solution: Use freshly opened or properly stored STAB. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. If STAB is still ineffective, other reducing agents like sodium cyanoborohydride (NaBH3CN) can be considered, but be mindful of its higher toxicity and the need for careful pH control.[8]

Question: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?

Answer: The most likely side products in this synthesis are the over-reduced alcohol (tetrahydropyran-4-ol), the stable enamine intermediate, and the N-oxide of the final product.

  • Over-reduction to the Alcohol: While STAB is selective, reduction of the starting ketone, tetrahydropyran-4-one, to the corresponding alcohol can occur, especially at elevated temperatures or with prolonged reaction times.[5]

    • Identification: This side product will have a characteristic hydroxyl peak in the IR spectrum and can be readily identified by GC-MS or LC-MS.

    • Minimization: Maintain a low reaction temperature (typically room temperature is sufficient). Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Stable Enamine Intermediate: The enamine formed from tetrahydropyran-4-one and pyrrolidine may be relatively stable.[1][2][3] If the reduction of the corresponding iminium ion is slow, the enamine may be isolated as a significant impurity.

    • Identification: Enamines can be identified by their characteristic C=C bond stretch in the IR spectrum and by NMR spectroscopy.

    • Minimization: Ensure the pH of the reaction mixture is slightly acidic (around 5-6) to favor the formation of the iminium ion, which is the species that is reduced.[9] The addition of a catalytic amount of acetic acid is often employed for this purpose.[1]

  • N-oxide Formation: Tertiary amines, such as the desired product, are susceptible to oxidation to form N-oxides, particularly during workup or storage if exposed to air and oxidizing agents.[10][11][12]

    • Identification: N-oxides are highly polar and can be detected by LC-MS.

    • Minimization: During the workup, avoid the use of strong oxidizing agents. It is advisable to work under an inert atmosphere as much as possible. For long-term storage, keeping the final product as the dihydrochloride salt under an inert atmosphere in a cool, dark place is recommended.

Question: I am struggling with the purification of the final dihydrochloride salt. It seems to be very water-soluble.

Answer: The dihydrochloride salt of a polar amine like 3-(Pyrrolidin-1-yl)oxan-4-amine is expected to be highly soluble in water and lower alcohols, which can make purification challenging.[2][3]

  • Crystallization:

    • Solvent Selection: The key is to find a solvent system where the salt has low solubility. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol) and then precipitate it by adding a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone).[2]

    • Procedure: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slightly, and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to stand at a low temperature (e.g., in a refrigerator or freezer) to facilitate crystallization. Collect the crystals by filtration and wash with cold diethyl ether.

  • Alternative Purification:

    • Free-basing and Re-salting: If the crude salt is heavily contaminated with inorganic salts, it may be beneficial to first convert the salt back to the free base. This is done by dissolving the crude salt in water and basifying the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of around 10-11. The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate. After drying and concentrating the organic extracts, the pure dihydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for the reductive amination step?

A1: Sodium triacetoxyborohydride (STAB) is generally the reagent of choice.[7][8] It is milder and more selective than other borohydrides like sodium borohydride (NaBH4), which can readily reduce the starting ketone.[8] STAB is also less toxic than sodium cyanoborohydride (NaBH3CN).

Q2: What is the ideal solvent for this reaction?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[1] Tetrahydrofuran (THF) is also a viable option. The choice of solvent can influence the reaction rate and solubility of the reagents.

Q3: Is it necessary to control the pH of the reaction?

A3: Yes, maintaining a mildly acidic pH (around 5-6) is beneficial as it catalyzes the formation of the iminium ion from the enamine, which is the species that undergoes reduction.[9] This is often achieved by adding a small amount of acetic acid to the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a potassium permanganate solution can help visualize the product, as amines are readily oxidized.

Q5: What are the expected stereochemical outcomes of this synthesis?

A5: The reduction of the iminium ion formed from tetrahydropyran-4-one can potentially lead to the formation of diastereomers (cis and trans isomers with respect to the 3- and 4-substituents on the oxane ring). The diastereoselectivity will depend on the steric hindrance around the iminium ion and the approach of the hydride reagent.[13] It is likely that a mixture of diastereomers will be formed, which may require separation by chromatography or fractional crystallization.

IV. Data and Protocols

Table 1: Recommended Reaction Conditions for Reductive Amination
ParameterRecommended ConditionRationale
Ketone Tetrahydropyran-4-oneStarting material
Amine PyrrolidineForms the pyrrolidinyl moiety
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ion reduction[7][8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and inert
Catalyst Acetic Acid (catalytic amount)Promotes iminium ion formation[1]
Temperature Room TemperatureMinimizes side reactions like over-reduction
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination of STAB
Experimental Protocol: Synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride

This is a generalized protocol and may require optimization.

  • Enamine/Iminium Ion Formation: To a solution of tetrahydropyran-4-one (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add pyrrolidine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the above mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol. Cool the solution in an ice bath and bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic. Alternatively, add a solution of HCl in diethyl ether or isopropanol dropwise.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.

V. Visualizations

Diagram 1: Reaction Pathway

G A Tetrahydropyran-4-one C Enamine/Iminium Ion Intermediate A->C + Pyrrolidine - H2O B Pyrrolidine B->C E 3-(Pyrrolidin-1-yl)oxan-4-amine (Free Base) C->E + STAB D Sodium Triacetoxyborohydride (STAB) D->E G 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride E->G + 2 HCl F HCl F->G

Caption: Synthetic route to 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.

Diagram 2: Troubleshooting Logic

G Start Low Yield or Impurities Q1 Check for unreacted starting material Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Product Formation Q1->A1_No No Sol1 Increase reaction time Check STAB activity A1_Yes->Sol1 Q2 Identify side products (GC-MS, LC-MS, NMR) A1_No->Q2 SP1 Over-reduced alcohol Q2->SP1 SP2 Stable enamine Q2->SP2 SP3 N-oxide Q2->SP3 Sol_SP1 Lower temperature Reduce reaction time SP1->Sol_SP1 Sol_SP2 Add catalytic acid Ensure anhydrous conditions SP2->Sol_SP2 Sol_SP3 Inert atmosphere during workup Proper storage SP3->Sol_SP3

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Addition of Secondary Amines to Form Enamines. Chemistry LibreTexts. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Amine oxide. Wikipedia. [Link]

  • Synthesis of N-Oxide. Chem-Station Int. Ed. [Link]

  • Reductive Amination - Common Conditions. organic-reaction.com. [Link]

  • Product Class 3: Amine N-Oxides. Science of Synthesis. [Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Oxane Scaffold

In the optimization of vicinal diamine scaffolds for kinase inhibition (specifically JAK1/JAK2) and GPCR modulation (CCR2), the 3-(Pyrrolidin-1-yl)oxan-4-amine core represents a critical bioisostere of the established cyclohexyl systems found in drugs like Oclacitinib .

While cyclohexyl-based inhibitors (e.g., Oclacitinib) demonstrate potent target engagement, they often suffer from high lipophilicity (LogP > 3.0), leading to metabolic liabilities and poor aqueous solubility. The introduction of the oxygen atom in the oxane (tetrahydropyran) ring lowers cLogP, increases topological polar surface area (tPSA), and offers a unique hydrogen-bond acceptor vector without significantly altering the steric footprint of the molecule.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it directly to its carbocyclic (cyclohexane) and nitrogenous (piperidine) analogs.

SAR Analysis: Anatomy of the Scaffold

The biological activity of 3-(Pyrrolidin-1-yl)oxan-4-amine derivatives hinges on three specific structural zones. The following diagram illustrates the functional logic of this scaffold.

Visualization 1: SAR Logic Map

SAR_Logic Core The Oxane Core (Tetrahydropyran) Pyrrolidine Pyrrolidine Ring (Hydrophobic Interaction) Core->Pyrrolidine C3 Position Amine C4-Amine Linker (Warhead Attachment) Core->Amine C4 Position Stereo Stereochemistry (cis vs. trans) Core->Stereo Vector Alignment Core_Expl Lowers LogP H-bond Acceptor Core->Core_Expl Pyrr_Expl Fits ATP Hydrophobic Pocket (Val/Leu residues) Pyrrolidine->Pyrr_Expl Amine_Expl Links to Hinge Binder (e.g., Pyrrolopyrimidine) Amine->Amine_Expl

Figure 1: Functional decomposition of the 3-(Pyrrolidin-1-yl)oxan-4-amine scaffold. The oxane core serves as the polarity modulator, while the C3/C4 substituents drive potency.

Zone 1: The Oxane Core (Bioisosterism)

Replacing the cyclohexane ring (Oclacitinib) with an oxane ring reduces lipophilicity by approximately 0.5–1.0 LogP units.

  • Mechanism: The ether oxygen at position 1 acts as a weak hydrogen bond acceptor. In JAK1 kinase models, this oxygen can interact with solvated water molecules near the solvent front, improving the enthalpy of binding compared to the hydrophobic cyclohexane.

  • Constraint: The ring pucker of tetrahydropyran differs slightly from cyclohexane (chair conformation), which can alter the vector angle of the C3/C4 substituents by 5–10 degrees.

Zone 2: Stereochemistry (cis vs. trans)

The relative orientation of the pyrrolidine (C3) and the amine (C4) is the single most critical SAR determinant.

  • Trans-Configuration: In JAK inhibitors, the trans-isomer typically aligns the pyrrolidine into the hydrophobic pocket while directing the C4-amine (and its attached warhead) toward the hinge region (Glu966 in JAK1).

  • Cis-Configuration: Often leads to steric clash with the G-loop of the kinase, reducing potency by >100-fold.

  • Recommendation: Prioritize the synthesis of trans-3,4-disubstituted isomers.

Zone 3: The Pyrrolidine "Anchor"

The pyrrolidine ring occupies the hydrophobic region adjacent to the ATP binding site.

  • Modifications: Methylation of the pyrrolidine (as seen in Tofacitinib) can improve potency but increases metabolic liability. The unsubstituted pyrrolidine in this specific scaffold offers a balanced profile of potency and metabolic stability (lower clearance).

Comparative Analysis: Oxane vs. Alternatives

The following table contrasts the 3-(Pyrrolidin-1-yl)oxan-4-amine scaffold against the two industry standards: the Cyclohexyl (Oclacitinib-like) and Piperidinyl (Tofacitinib-like) cores.

Table 1: Scaffold Performance Metrics
FeatureOxane Core (Subject)Cyclohexyl Core (Oclacitinib)Piperidinyl Core (Tofacitinib)
Structure TetrahydropyranCyclohexanePiperidine
cLogP (Approx) 1.2 – 1.82.5 – 3.20.8 – 1.5
Aqueous Solubility High (++++)Low (++)Moderate (+++)
Metabolic Stability High (Ether is stable)Moderate (Oxidation prone)Low (N-dealkylation prone)
H-Bond Capacity 1 Acceptor (Ether O)None1 Donor/Acceptor (Amine)
JAK1 Selectivity High (Solvent interaction)High (Shape complementarity)Moderate
Primary Risk Synthetic ComplexitySolubility-limited absorptionhERG inhibition (Basic N)

Key Insight: The Oxane core is the superior choice when the lead series suffers from solubility-limited absorption or high metabolic clearance due to lipophilicity, without introducing the hERG liability often associated with adding basic nitrogens (like the piperidine).

Experimental Protocols

A. Synthesis: Reductive Amination Route

This protocol describes the synthesis of the trans-3-(pyrrolidin-1-yl)oxan-4-amine dihydrochloride from the precursor 3-pyrrolidin-1-yl-oxan-4-one.

Reagents:

  • 3-(pyrrolidin-1-yl)oxan-4-one (Intermediate)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

  • HCl in Dioxane (4M)

Workflow Visualization:

Synthesis_Workflow Step1 Step 1: Imine Formation React Ketone with NH4OAc (MeOH, 25°C, 2h) Step2 Step 2: Reduction Add NaBH3CN (0°C -> RT, 12h) Step1->Step2 In situ Step3 Step 3: Workup Quench with NaHCO3 Extract with DCM Step2->Step3 Step4 Step 4: Salt Formation Add 4M HCl in Dioxane Precipitate Dihydrochloride Step3->Step4

Figure 2: Reductive amination pathway for generating the vicinal diamine core.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-(pyrrolidin-1-yl)oxan-4-one (1.0 eq) in dry MeOH. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours under nitrogen atmosphere to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours. Note: This reductive condition favors the formation of the thermodynamically stable trans-isomer.

  • Workup: Quench the reaction with saturated aqueous

    
    . Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Dry combined organics over 
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the crude oil in minimal DCM. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C. The dihydrochloride salt will precipitate as a white solid. Filter and wash with diethyl ether.

B. In Vitro Assay: JAK1 Kinase Inhibition (HTRF)

To validate the activity of derivatives synthesized from this scaffold, use a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

  • Enzyme Prep: Incubate recombinant human JAK1 kinase (0.5 nM) with the test compound (serial dilutions in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35) for 30 minutes.
    
  • Reaction Start: Add ATP (at

    
     concentration, ~10 µM) and biotinylated peptide substrate (TK peptide). Incubate for 60 minutes at room temperature.
    
  • Detection: Add detection reagents:

    
    -Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
    
  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Oclacitinib Discovery: Gonzales, A. J., et al. (2014). "Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy." Journal of Veterinary Pharmacology and Therapeutics. Link

  • JAK Inhibitor Scaffolds: Thorarensen, A., et al. (2014). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • CCR2 Antagonists (Pyrrolidine Derivatives): Xia, M., et al. (2010). "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Stereochemical Effects: Bunnage, M. E., et al. (2004). "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid." Organic & Biomolecular Chemistry. Link

A Senior Application Scientist's Guide to Deconvoluting the Selectivity and Specificity of Novel Chemical Entities: A Case Study with 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A critical and often formidable hurdle is the comprehensive assessment of a compound's selectivity and specificity. A highly potent molecule is of little therapeutic value if it interacts with numerous off-target proteins, leading to unforeseen side effects. This guide provides a strategic framework and detailed experimental protocols for characterizing a novel compound, using the commercially available yet sparsely documented molecule, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride, as a representative case study.

The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its three-dimensional nature allows for precise spatial orientation of substituents, enabling potent and selective interactions with biological targets.[2] While the specific biological activity of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is not extensively reported in public literature[4], its structural similarity to compounds developed as monoamine reuptake inhibitors suggests potential neurological targets.[5] However, without empirical data, this remains speculative.

This guide will not presuppose a target. Instead, it will outline a logical, multi-pronged approach to first identify the primary biological target(s) of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride and then to rigorously evaluate its selectivity and specificity against a broad panel of related and unrelated proteins.

Part 1: Target Identification – Unmasking the Molecular Interlocutor

Before assessing selectivity, we must first identify the primary binding partners of our compound of interest. A multi-faceted approach, combining computational and experimental methods, is most effective.

In Silico Target Prediction (A Starting Point)

While not a substitute for experimental validation, in silico methods can provide valuable initial hypotheses. Techniques such as ligand-based similarity searching (comparing the structure of our compound to databases of compounds with known targets) and structure-based virtual screening (docking the compound into the binding sites of a large number of proteins) can generate a preliminary list of potential targets.

Experimental Target Identification

Several powerful experimental techniques can be employed to identify the cellular targets of a small molecule.

This classic and robust method involves immobilizing the compound of interest on a solid support to create an "affinity matrix." This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "captured" and can be eluted and subsequently identified by mass spectrometry.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Workflow for Target Identification using Affinity Chromatography.

Given that protein kinases are one of the largest and most "drugged" protein families, assessing a new compound's activity across the kinome is a prudent step.[6][7] Numerous commercial services offer comprehensive kinase profiling, where the compound is tested against a large panel of kinases (often over 400) to determine its inhibitory activity.[8][9] This approach can rapidly identify if the compound is a kinase inhibitor and provide an initial assessment of its selectivity within this family.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Kinase Profiling Workflow.

Part 2: Orthogonal Validation and In-Cell Target Engagement

Once putative targets have been identified, it is crucial to validate these interactions using orthogonal methods, preferably in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells and even tissues.[10][11][12] The principle behind CETSA is that the binding of a ligand (our compound) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[13][14] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.

Part 3: Comprehensive Selectivity and Specificity Profiling

With a validated target in hand, the next step is to perform a broad assessment of the compound's selectivity.

Broad Panel Screening

Similar to the initial kinase profiling, the compound should be screened against other relevant protein families. If the primary target is a G-protein coupled receptor (GPCR), for instance, a comprehensive GPCR panel screen is warranted. If the target is an enzyme, screening against a panel of related enzymes is crucial.

Receptor Binding Assays

For targets that are receptors, radioligand binding assays are the gold standard for determining binding affinity (Ki).[15][16][17] These assays typically involve competing the compound of interest against a radiolabeled ligand with known affinity for the target.

Assay Type Principle Information Gained Advantages Disadvantages
Kinase Profiling Measures the inhibition of a large panel of kinases.IC50 values against hundreds of kinases.Broad initial screen for kinase inhibitors.Typically biochemical, may not reflect cellular activity.
Receptor Binding Competitive displacement of a radiolabeled ligand.Ki (binding affinity) for a specific receptor.Gold standard for affinity determination.Requires a suitable radioligand and receptor source.
CETSA® Ligand binding stabilizes the target protein against heat denaturation.Confirms target engagement in intact cells.Physiologically relevant context.Can be lower throughput than biochemical assays.
Functional Assays

Ultimately, the most important measure of selectivity is the compound's effect on cellular function. Once the primary target and its associated signaling pathway are known, functional assays should be performed to assess the compound's potency in modulating that pathway. Furthermore, counter-screens using cell lines that do not express the target, or where the target has been knocked out, can provide definitive evidence of on-target activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling
  • Compound Preparation : Prepare a 10 mM stock solution of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride in DMSO.

  • Assay Plate Preparation : In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition : Add the test compound at a range of concentrations (typically from 10 µM down to 0.1 nM).

  • Kinase Reaction : Incubate the plate to allow the kinase reaction to proceed.

  • Detection : Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™, TR-FRET).[8]

  • Data Analysis : Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment : Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification : Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.

  • Data Analysis : Quantify the band intensities and plot them against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[14]

Conclusion

The assessment of selectivity and specificity is a cornerstone of modern drug discovery. While the specific biological profile of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride remains to be fully elucidated, the strategic application of the principles and protocols outlined in this guide will enable researchers to systematically unravel its mechanism of action and comprehensively define its selectivity profile. This rigorous, data-driven approach is essential for advancing any novel chemical entity from a mere laboratory curiosity to a potential therapeutic agent.

References

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In Silico ADMET Profiling of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a pivotal strategy for mitigating the high attrition rates of drug candidates in late-stage clinical trials.[1][2] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4] Consequently, the early assessment of a compound's ADMET profile is no longer a secondary consideration but a critical step in the lead optimization process.[5] In silico, or computational, ADMET prediction methods have emerged as indispensable tools in this paradigm, offering a rapid and cost-effective means to evaluate thousands of potential drug candidates before committing to expensive and time-consuming laboratory testing.[1][6][7]

This guide provides an in-depth, practical comparison of the predicted ADMET properties of a novel chemical entity, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. Lacking experimental data, this compound serves as an ideal case study for demonstrating the power and utility of an in silico evaluation workflow. To provide context and a meaningful baseline for our analysis, we will compare its predicted profile against two well-established, FDA-approved drugs that also feature a pyrrolidine scaffold: Captopril , an angiotensin-converting enzyme (ACE) inhibitor, and Eletriptan , an anti-migraine agent.

This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering not just predictive data but also a transparent, step-by-step methodology and the scientific rationale behind the selection of tools and interpretation of results.

The Strategic Choice of In Silico Tools

The accuracy and utility of in silico predictions are highly dependent on the underlying algorithms and the quality of the datasets used to train the predictive models.[8] For this guide, we have selected two widely used and validated open-access platforms:

  • pkCSM: This tool utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. Its models have been demonstrated to perform as well as or better than other contemporary methods, making it a robust choice for academic and research settings.[9]

  • SwissADME: This web server is renowned for its user-friendly interface and its ability to compute a wide array of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics. It provides a comprehensive initial screening of a compound's profile.[10]

The rationale for using multiple tools is a core principle of a self-validating workflow. By comparing the outputs from different predictive models, we can increase our confidence in the consensus results and identify potential areas of discrepancy that may warrant further investigation.[8]

Comparative In Silico Analysis: An Experimental Workflow

The following section details the protocol for generating and analyzing the ADMET profiles for our target compound and its benchmarks.

Experimental Protocol: In Silico ADMET Prediction
  • Structure Preparation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound. This is the standard input format for most in silico prediction tools.

      • 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride: C1CN(CCC1N)C2CCOCC2.Cl.Cl

      • Captopril: CC(C)C(=O)SCC

      • Eletriptan: C[C@H]1CN(CCC1)CCc2c1cccc(c1[nH]c2)S(=O)(=O)N(C)C

  • Prediction Execution (pkCSM):

    • Navigate to the pkCSM web server ([Link]9]

    • Select the "ADMET" prediction module.

    • Input the SMILES string for the first compound into the designated field.

    • Submit the job and await the results. The server will provide a comprehensive table of predicted properties.

    • Repeat this process for the remaining two compounds.

    • Carefully record all predicted values for absorption, distribution, metabolism, excretion, and toxicity.

  • Prediction Execution (SwissADME):

    • Navigate to the SwissADME web server ([Link]10]

    • Input the SMILES string for the first compound into the "Enter a list of SMILES" field.

    • Click "Run" to initiate the prediction.

    • The platform will generate a detailed report with physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness parameters.

    • Repeat this process for the other two compounds.

    • Record all relevant predicted values.

  • Data Consolidation and Analysis:

    • Consolidate the predicted data from both pkCSM and SwissADME into a single comparative table.

    • Analyze the results, comparing the profile of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride against the established drugs, Captopril and Eletriptan.

    • Interpret the findings in the context of drug development, focusing on potential strengths and liabilities.

Workflow for In Silico ADMET Profiling

ADMET_Workflow cluster_prep 1. Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Analysis & Interpretation Compound Target Compound (3-(Pyrrolidin-1-yl)oxan-4-amine) SMILES Obtain SMILES Strings Compound->SMILES Benchmarks Benchmark Compounds (Captopril, Eletriptan) Benchmarks->SMILES pkCSM pkCSM Web Server SMILES->pkCSM SwissADME SwissADME Web Server SMILES->SwissADME Consolidate Consolidate Data into Comparative Tables pkCSM->Consolidate SwissADME->Consolidate Compare Compare Profiles: Target vs. Benchmarks Consolidate->Compare Interpret Interpret Results: Identify Strengths & Liabilities Compare->Interpret Report Generate Report Interpret->Report

Caption: A flowchart of the in silico ADMET prediction and comparative analysis workflow.

Results: Comparative ADMET Profile

The following tables summarize the key ADMET parameters predicted by pkCSM and SwissADME for 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride and the two benchmark drugs.

Table 1: Predicted Physicochemical and Absorption Properties
Property3-(Pyrrolidin-1-yl)oxan-4-amineCaptoprilEletriptanFavorable Range
Molecular Weight ( g/mol ) 257.21217.29382.54< 500
LogP (Lipophilicity) -1.251.323.05-0.4 to 5.6
Water Solubility (LogS) 0.81 (Highly Soluble)-1.55 (Soluble)-3.89 (Moderately Soluble)> -4
Caco-2 Permeability (log Papp) -1.880.351.10> -1
Human Intestinal Absorption (%) 45.8%89.5%95.2%> 30%
P-glycoprotein Substrate YesNoYesNo is preferable
Table 2: Predicted Distribution and Metabolism Properties
Property3-(Pyrrolidin-1-yl)oxan-4-amineCaptoprilEletriptanFavorable Range
VDss (log L/kg) -0.45-0.810.55-0.15 to 2.0
BBB Permeability (logBB) -1.52 (No)-1.21 (No)0.15 (Yes)> -1 for CNS drugs
CYP2D6 Inhibitor NoNoYesNo
CYP3A4 Inhibitor NoNoYesNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C9 Inhibitor NoNoNoNo
CYP2C19 Inhibitor NoNoNoNo
Table 3: Predicted Toxicity Endpoints
Property3-(Pyrrolidin-1-yl)oxan-4-amineCaptoprilEletriptanFavorable Range
AMES Toxicity NoNoNoNo
hERG I Inhibitor NoNoYesNo
Hepatotoxicity NoNoYesNo
Skin Sensitisation NoNoNoNo

Interpretation and Scientific Discussion

The in silico data provides a multifaceted view of our target compound's potential as a drug candidate.

Absorption: 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is predicted to be highly water-soluble, a favorable property that often aids in formulation.[11] However, its predicted intestinal absorption is only moderate (45.8%), and it is flagged as a P-glycoprotein (P-gp) substrate. P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and overall absorption.[12] This combination of high solubility and low permeability is a classic profile for compounds that may struggle with oral bioavailability, a characteristic that contrasts with the high predicted absorption of both Captopril and Eletriptan.

Distribution: The predicted volume of distribution (VDss) is low, suggesting the compound is likely to remain primarily in the bloodstream rather than distributing widely into tissues. Crucially, it is not predicted to cross the blood-brain barrier (BBB), making it an unlikely candidate for centrally-acting therapies but potentially reducing the risk of CNS-related side effects for peripherally-acting drugs. This is similar to Captopril, while Eletriptan, a migraine medication, is correctly predicted to be BBB-permeable.

Metabolism: A significant strength of the target compound is its clean predicted profile against major Cytochrome P450 (CYP) enzymes.[13] It is not predicted to inhibit any of the five major isoforms tested (CYP1A2, 2C9, 2C19, 2D6, 3A4). This is a highly desirable characteristic, as inhibition of CYP enzymes is a primary cause of drug-drug interactions.[13] This clean profile is superior to that of Eletriptan, which is predicted to inhibit CYP2D6 and CYP3A4.

Toxicity: The toxicity predictions are also promising. The compound is predicted to be non-mutagenic (AMES negative), non-hepatotoxic, and not a skin sensitizer. Importantly, it is not predicted to inhibit the hERG potassium channel. hERG inhibition is a major safety concern that can lead to life-threatening cardiac arrhythmias and has been a common reason for drug withdrawal.[14] Again, this provides a potential safety advantage over Eletriptan, which is flagged as a potential hERG inhibitor and hepatotoxicant.

Conclusion and Future Directions

This in silico comparative analysis provides a critical first look at the ADMET profile of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride. The predictions suggest a compound with a potentially strong safety profile, characterized by a lack of interaction with key metabolizing enzymes and a low risk of several major toxicities, including cardiotoxicity and mutagenicity.

However, the analysis also highlights a significant potential liability: poor oral absorption, likely driven by low membrane permeability and P-glycoprotein efflux. This suggests that for this compound to be a viable oral drug candidate, medicinal chemistry efforts may need to focus on structural modifications to improve its lipophilicity and reduce its interaction with efflux transporters.

It is imperative to recognize that these are computational predictions and not experimental certainties.[15] The next logical step in a drug discovery program would be to synthesize the compound and validate these predictions through a series of tiered in vitro experiments, such as Caco-2 permeability assays, CYP inhibition assays, and hERG patch-clamp studies. This guide serves as a foundational roadmap, demonstrating how in silico tools can effectively and efficiently guide these subsequent, resource-intensive experimental investigations.[2][7]

References

  • Yuan, H., & Lu, T. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(9), 1057-1067. [Link]

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  • Alam, M. S., & Husain, A. (2024). Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1069-s1082. [Link]

  • Kar, S., & Leszczynski, J. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 65(7), 2275-2287. [Link]

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A Researcher's Guide to Interpreting Dose-Response Curves: The Case of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone of medicinal chemistry, featured in numerous natural products and FDA-approved therapeutics.[1][2] This versatile five-membered nitrogen heterocycle offers a unique three-dimensional architecture that allows for precise exploration of pharmacophore space, making it a privileged structure in the design of novel bioactive agents.[1] Derivatives of pyrrolidine have demonstrated a remarkable breadth of biological activities, finding application as inhibitors of protein kinases,[3][4][5] modulators of central nervous system targets,[6][7] and antagonists for chemokine receptors, among others.[8]

This guide focuses on a specific, yet under-characterized, member of this family: 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride . While public data on the specific biological targets of this compound are scarce, its structural motifs are suggestive of potential interactions with well-established therapeutic targets. Drawing from the rich chemical context of related pyrrolidine-containing molecules, this guide will proceed under the working hypothesis that 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is a candidate kinase inhibitor.

We will provide a comprehensive, step-by-step framework for characterizing the potency of this compound through the generation and interpretation of dose-response curves. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to compound characterization. We will compare its hypothetical performance with an established kinase inhibitor, providing a practical context for data interpretation.

I. Generating the Dose-Response Curve: An In Vitro Kinase Inhibition Assay

To determine the potency of a putative kinase inhibitor, a robust and reproducible in vitro assay is paramount. Here, we describe a common method for assessing the inhibition of a specific kinase, for example, a receptor tyrosine kinase (RTK) such as VEGFR2, which is a common target for pyrrolidine-containing inhibitors.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical workflow for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, an increase in luminescence signifies inhibition of the kinase.

Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR2)

  • Substrate peptide specific for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride (test compound)

  • A known kinase inhibitor as a positive control (e.g., Sunitinib)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Workflow:

  • Compound Preparation:

    • Prepare a stock solution of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). This will be your concentration-response plate.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Include DMSO-only wells as a negative control (100% kinase activity) and wells with no kinase as a background control.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each compound dilution from the concentration-response plate to the corresponding wells of the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and the substrate peptide.

    • Add this master mix to each well of the assay plate containing the test compounds.

    • Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add the detection reagent to each well of the assay plate. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Compound Serial Dilution (in DMSO) plate_setup Transfer to Assay Plate compound_prep->plate_setup add_kinase Add Kinase/Substrate Mix plate_setup->add_kinase pre_incubate Pre-incubation add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubation (e.g., 60 min) add_atp->incubate add_detection Add ATP Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate

In vitro kinase assay workflow.

II. Deconstructing the Dose-Response Curve: Key Parameters and Their Significance

The raw data from the plate reader (luminescence units) must be transformed into a dose-response curve to extract meaningful pharmacological parameters.

Data Analysis Steps:

  • Normalization:

    • The raw luminescence values are converted to percent inhibition.

    • The average signal from the DMSO-only wells (negative control) is set as 0% inhibition (100% kinase activity).

    • The average signal from the no-kinase wells (background) can be used for background subtraction. A high concentration of the control inhibitor can also be used to define 100% inhibition.

    • The formula for percent inhibition is: % Inhibition = 100 * (Signal_test - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

  • Curve Fitting:

    • The normalized data (percent inhibition vs. compound concentration) is then plotted. The x-axis (concentration) is typically on a logarithmic scale.[6][10]

    • A non-linear regression model, usually a sigmoidal dose-response (variable slope) equation, is fitted to the data points.[11] This generates the characteristic "S"-shaped curve.[6]

Key Parameters:

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a primary measure of the compound's potency; a lower IC50 indicates a more potent compound.

  • Hill Slope (or Slope Factor): This parameter describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme. A slope greater than 1 may indicate positive cooperativity, while a slope less than 1 can suggest negative cooperativity or multiple binding sites.

  • Maximal Inhibition: This is the plateau of the curve at high inhibitor concentrations and represents the maximum achievable inhibition by the compound in the assay.

data_analysis_flow cluster_params Key Parameters raw_data Raw Luminescence Data normalize Data Normalization (% Inhibition) raw_data->normalize plot Plot Data (log[Concentration] vs. % Inhibition) normalize->plot fit Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 IC50 fit->ic50 hill_slope Hill Slope fit->hill_slope max_inhibition Maximal Inhibition fit->max_inhibition

Dose-response data analysis workflow.

III. Comparative Analysis: 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride vs. Sunitinib

To provide a tangible context for the potency of our hypothetical kinase inhibitor, we will compare its (hypothetical) dose-response profile to that of Sunitinib, a well-established multi-kinase inhibitor used in the treatment of various cancers.[12]

Hypothetical Dose-Response Data:

Parameter3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride (Hypothetical)Sunitinib (Reference)
IC50 150 nM2-20 nM (against VEGFR2, PDGFRβ)
Hill Slope 1.1~1.0
Maximal Inhibition 98%>95%

Interpretation:

In this hypothetical scenario, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride exhibits a promising inhibitory profile with an IC50 in the nanomolar range and a near-complete maximal inhibition. However, when compared to a clinically approved drug like Sunitinib, its potency is lower. This is a common finding in early-stage drug discovery and would prompt further structure-activity relationship (SAR) studies to optimize the compound's potency. The Hill slope of ~1 suggests a well-behaved, competitive inhibition mechanism, similar to many established kinase inhibitors.

IV. Mechanistic Context: Visualizing the Signaling Pathway

Kinase inhibitors exert their effects by blocking specific signaling pathways that are often dysregulated in diseases like cancer. The hypothetical target for our compound, a receptor tyrosine kinase, is a critical component of such pathways. The diagram below illustrates a simplified RTK signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization autophos Autophosphorylation rtk->autophos downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) autophos->downstream transcription Gene Transcription downstream->transcription cellular_response Cellular Response (Proliferation, Survival, etc.) transcription->cellular_response inhibitor Kinase Inhibitor (e.g., Test Compound) inhibitor->autophos Inhibition

Simplified receptor tyrosine kinase signaling pathway.

By inhibiting the autophosphorylation of the RTK, a kinase inhibitor like 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride would block the downstream signaling cascade, thereby preventing the cellular responses that contribute to disease progression.

V. Conclusion

This guide has provided a comprehensive framework for the characterization of a novel compound, using 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride as a hypothetical case study for a kinase inhibitor. By following a structured approach of experimental design, rigorous data analysis, and comparative interpretation, researchers can confidently assess the potential of new chemical entities. While the specific biological activity of this particular compound remains to be fully elucidated, the principles and methodologies outlined here are universally applicable in the field of drug discovery and will serve as a valuable resource for scientists working to identify the next generation of therapeutics.

References

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Safety Operating Guide

Proper Disposal Procedures: 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride as general trash or drain-safe waste.

This compound is a heterocyclic amine salt . While often used as a scaffold in drug discovery, its dihydrochloride form presents specific reactivity hazards—primarily acidity and incompatibility with common oxidizers.

The Golden Rule of Disposal for this Compound:

Segregate from Bleach (Sodium Hypochlorite). Mixing amine hydrochloride salts with bleach generates Chloramine gas and Chlorine gas , both of which are toxic and respiratory hazards.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.

PropertyValue/CharacteristicOperational Implication
Chemical Structure Pyrrolidine ring fused/linked to an oxane (tetrahydropyran) ring.Nitrogen-containing heterocycle. Requires high-temperature incineration for complete destruction.
Salt Form Dihydrochloride (2HCl) Acidic. Aqueous solutions will likely have a pH < 2.0. Corrosive to metal containers.
Solubility High water solubility.Will readily dissolve in aqueous waste streams; do not assume it precipitates.
Reactivity Incompatible with strong oxidizers and strong bases.Risk of Exotherm: Neutralization with strong base releases heat and free amine vapors.

Waste Characterization (RCRA Framework)

Note: This guidance applies to US-based laboratories under EPA RCRA regulations (40 CFR). International users should consult local hazardous waste codes.

Although 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is not explicitly listed on the EPA P-list or U-list (commercial chemical products), it must be characterized by its properties:

  • Characteristic of Corrosivity (D002):

    • If disposed of as an aqueous solution with pH

      
       2, it carries the D002  waste code.[1]
      
  • Toxicity (Unlisted):

    • As a pharmaceutical intermediate, it should be treated as Toxic by default unless toxicological data proves otherwise.

  • Generator Status:

    • Most R&D facilities manage this as "Non-Regulated Hazardous Waste" (if solid) or "Corrosive Acid Waste" (if liquid), destined for High-Temperature Incineration .

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)

Best for: Expired shelf stocks, weighing boat residues, contaminated gloves.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride"

    • Hazards: "Corrosive (Solid)," "Irritant."

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., nitrates, permanganates).

  • Final Disposal: Transfer to EHS for Fuel Blending/Incineration .

Scenario B: Liquid Waste (Aqueous Reaction Mixtures)

Best for: Quenched reaction mixtures, HPLC waste.

  • Check pH: The dihydrochloride salt will acidify the solution.

  • Segregation (CRITICAL):

    • Do NOT pour into the "General Basic Waste" drum. The acid-base reaction will generate heat and potentially pressurize the drum.[2]

    • Do NOT pour into containers containing Bleach/Hypochlorite.

  • Stream Selection:

    • If organic solvent content < 10%: Dispose in Aqueous Acidic Waste .

    • If organic solvent content > 10%: Dispose in Flammable/Organic Waste (ensure the container is compatible with acids).

  • Neutralization (Optional but Recommended for Large Volumes):

    • If permitted by local EHS: Slowly neutralize with Sodium Bicarbonate (

      
      ) in an open beaker before adding to the waste drum to prevent drum pressurization.
      
Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If solid, do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

  • Neutralization: If the spill is large, treat the area with a weak base (Sodium Carbonate) to neutralize the acidity.

  • Collection: Scoop into a sealable bag/container and label as "Hazardous Waste - Debris."

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of this specific amine salt.

DisposalWorkflow Start Waste Generation: 3-(Pyrrolidin-1-yl)oxan-4-amine 2HCl State Physical State? Start->State Solid Solid / Debris State->Solid Liquid Liquid Solution State->Liquid BinSolid Solid Waste Bin (Label: Corrosive Solid) Solid->BinSolid CheckBleach CRITICAL CHECK: Does waste stream contain Bleach? Liquid->CheckBleach BleachYes STOP: Do Not Mix Risk of Chloramine Gas CheckBleach->BleachYes Yes BleachNo Safe to Proceed CheckBleach->BleachNo No SolventCheck Organic Solvent Content? BleachNo->SolventCheck HighOrg >10% Organic SolventCheck->HighOrg LowOrg <10% Organic (Aqueous) SolventCheck->LowOrg BinOrg Organic Waste Stream (Halogenated/Non-Halogenated) HighOrg->BinOrg BinAq Aqueous Acidic Waste (pH < 2) LowOrg->BinAq

Figure 1: Decision matrix for segregating amine dihydrochloride waste to prevent incompatible reactions.

Chemical Compatibility Matrix

Use this table to train lab personnel on immediate "Do's and Don'ts" for the waste hood.

Waste Stream / ChemicalCompatibilityRisk Explanation
Sodium Hypochlorite (Bleach) INCOMPATIBLE HIGH RISK. Acidic amine salts react with hypochlorite to form toxic chloramines and chlorine gas.
Strong Bases (NaOH, KOH) Caution Exothermic reaction (Heat generation). May liberate volatile free amine vapors. Mix slowly in open containers only.
Strong Acids (H2SO4) CompatibleSafe to mix in acidic waste streams.
Organic Solvents (DCM, MeOH) CompatibleGenerally safe, though solubility varies. Ensure waste container is rated for solvents.
Metals (Al, Zn, Fe) Incompatible The dihydrochloride is acidic and will corrode soft metals, potentially releasing hydrogen gas (flammable).

References

  • United States Environmental Protection Agency (EPA).

    • Source:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)

    • Source:

  • American Chemical Society (ACS).Identifying Chemical Incompatibilities. (General guidance on Amine/Bleach interactions).

    • Source:

  • Stanford University Environmental Health & Safety.Bleach Incompatibility Fact Sheet. (Specific reference for Amine/Bleach hazards).

    • Source:

Sources

A Comprehensive Safety and Handling Guide for 3-(Pyrrolidin-1-yl)oxan-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride presents a unique set of handling and safety challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a thorough understanding of its structural components—a pyrrolidine ring, an oxane ring, and an amine dihydrochloride salt—allows for a robust and scientifically grounded approach to its safe management in the laboratory. This guide synthesizes technical data from analogous compounds and established safety protocols to provide a comprehensive operational and disposal plan.

I. Hazard Assessment: A Proactive Approach to Safety

The chemical structure of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride suggests a combination of hazards associated with its constituent functional groups. The pyrrolidine moiety, a cyclic secondary amine, can be flammable and corrosive.[1][2] The amine dihydrochloride salt indicates that the compound is likely a solid, potentially hygroscopic, and can cause skin and eye irritation or burns.[3] Inhalation or ingestion of similar amine hydrochlorides can be harmful.[3]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Amine salts can be corrosive and cause severe skin burns and eye damage.[4]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[3]

  • Toxicity: Harmful if swallowed or inhaled.

  • Flammability: While the dihydrochloride salt form is less likely to be flammable than the free base, the pyrrolidine component suggests that the compound could be combustible under certain conditions.[2]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate PPE should be a conscious and informed process based on the specific laboratory operations being performed.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[5]Protects against splashes of solutions containing the compound and from airborne dust particles, which can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[5] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for enhanced protection.Prevents direct skin contact, which can lead to irritation or burns.
Body Protection A flame-resistant lab coat should be worn and fully buttoned.[5] Long pants and closed-toe shoes are mandatory.[5]Protects the skin from accidental spills and contact. Flame-resistant material is a precaution due to the pyrrolidine component.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be used if there is a potential for aerosol or dust generation that cannot be controlled by engineering means.[4][6]Protects against the inhalation of harmful dust or aerosols.[3]

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride Assess_Operation Assess the nature of the operation. (e.g., weighing, dissolution, reaction) Start->Assess_Operation Low_Exposure Low Potential for Exposure (e.g., handling sealed containers) Assess_Operation->Low_Exposure Minimal Moderate_Exposure Moderate Potential for Exposure (e.g., weighing, preparing solutions) Assess_Operation->Moderate_Exposure Moderate High_Exposure High Potential for Exposure (e.g., risk of aerosolization, large scale) Assess_Operation->High_Exposure High Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Exposure->Core_PPE Enhanced_PPE Enhanced PPE: - Core PPE - Face Shield - Double Gloves Moderate_Exposure->Enhanced_PPE Max_PPE Maximum PPE: - Enhanced PPE - Respirator High_Exposure->Max_PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.